(R)-Elexacaftor
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C26H34F3N7O4S |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4R)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m1/s1 |
InChI-Schlüssel |
MVRHVFSOIWFBTE-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Kanonische SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the (R)-Elexacaftor Binding Site on F508del-CFTR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding site and mechanism of action of (R)-Elexacaftor, a key component of the triple-combination therapy for cystic fibrosis. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of CFTR modulation.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in a significant reduction of the protein at the cell surface. This compound (VX-445) is a CFTR corrector that, in combination with Tezacaftor and Ivacaftor, has shown remarkable efficacy in treating CF in patients with at least one F508del allele. Elexacaftor functions by binding to the F508del-CFTR protein and stabilizing its conformation, thereby facilitating its processing and trafficking to the cell surface.[1][2] This document delves into the specifics of the Elexacaftor binding site, the quantitative aspects of this interaction, and the experimental methodologies used to elucidate these details.
The this compound Binding Site: A Structural Perspective
High-resolution cryo-electron microscopy (cryo-EM) studies have been pivotal in identifying the precise binding location of Elexacaftor on the F508del-CFTR protein. These studies reveal a unique binding pocket for Elexacaftor, distinct from that of other correctors like Tezacaftor.
Elexacaftor binds to a shallow pocket within the transmembrane domain (TMD) of F508del-CFTR, at the interface with the lipid bilayer. This binding site is primarily formed by transmembrane helices (TMs) 10 and 11 in the second membrane-spanning domain (MSD2) and the N-terminal lasso motif.[3] The interaction of Elexacaftor with these specific structural elements is thought to allosterically stabilize the overall conformation of the F508del-CFTR protein, facilitating the correct assembly of its domains and rescuing it from the cellular quality control machinery that would otherwise target it for degradation.[4]
Quantitative Analysis of this compound Binding and Efficacy
The interaction of Elexacaftor with F508del-CFTR has been quantified through various biophysical and functional assays. These data provide a deeper understanding of the drug's potency and its effects on protein function.
| Parameter | Value | Method | Protein Context | Reference |
| Dissociation Constant (Kd) | ~80 μM | Surface Plasmon Resonance (SPR) | Isolated, stabilized F508del-NBD1 | [1] |
| EC50 for F508del-CFTR Correction | 81 ± 19 nM | Ussing Chamber (Chloride Secretion) | F508del/F508del HBE cells (with Tezacaftor) | |
| EC50 for Potentiator Activity | 1.12 ± 0.08 nM | Ussing Chamber (G551D-CFTR current) | G551D-CFTR expressing cells (in presence of VX-770) |
HBE: Human Bronchial Epithelial; NBD1: Nucleotide-Binding Domain 1
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the Elexacaftor binding site and its functional consequences.
Cryo-Electron Microscopy (Cryo-EM) of F508del-CFTR with Elexacaftor
This protocol is based on the methods described by Fiedorczuk and Chen (2022).
4.1.1. Cell Culture and Protein Expression:
-
Cell Line: HEK293S GnTI- cells are used for their inability to perform complex N-linked glycosylation, which aids in protein homogeneity.
-
Transfection: Cells are transiently transfected with a plasmid encoding human F508del-CFTR with a C-terminal GFP-1D4 tag for purification.
-
Culture Conditions: Cells are grown in suspension culture at 37°C in a humidified incubator with 5% CO2.
4.1.2. Protein Purification:
-
Cell Lysis: Cells are harvested and lysed in a buffer containing 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol (DTT), and protease inhibitors.
-
Solubilization: The cell lysate is solubilized with 1% (w/v) lauryl maltose neopentyl glycol (LMNG) detergent supplemented with cholesteryl hemisuccinate (CHS).
-
Affinity Chromatography: The solubilized protein is purified using an anti-1D4 antibody-coupled resin. The column is washed extensively with a buffer containing 0.02% LMNG.
-
Elution: The F508del-CFTR protein is eluted from the resin with a buffer containing a competing 1D4 peptide.
-
Modulator Addition: Elexacaftor is added to the purified protein at a final concentration of 10 µM.
4.1.3. Cryo-EM Grid Preparation and Data Collection:
-
Grid Preparation: 3 µL of the protein-Elexacaftor complex at a concentration of ~2 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid. The grid is blotted for 3 seconds and plunge-frozen in liquid ethane using a Vitrobot Mark IV.
-
Data Collection: Data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Automated data collection is performed using EPU software.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol is based on the methods described by Veit et al. (2020).
4.2.1. Protein Preparation:
-
Construct: A stabilized version of the human F508del-NBD1 domain (residues 389-678 with stabilizing mutations) is expressed in E. coli and purified. The construct includes an N-terminal AviTag for site-specific biotinylation.
-
Biotinylation: The purified F508del-NBD1 is biotinylated in vitro using the BirA ligase.
4.2.2. SPR Experiment:
-
Instrument: A Biacore T200 instrument is used.
-
Chip Preparation: A Series S SA (streptavidin) sensor chip is used to capture the biotinylated F508del-NBD1.
-
Immobilization: The biotinylated F508del-NBD1 is injected over the sensor surface at a low flow rate to achieve an immobilization level of ~500 response units (RU).
-
Binding Analysis:
-
Running Buffer: PBS, pH 7.4, supplemented with 0.005% Tween 20 and 1% DMSO.
-
Analyte: Elexacaftor is serially diluted in the running buffer.
-
Injection: A series of Elexacaftor concentrations are injected over the sensor surface at a flow rate of 30 µL/min.
-
Data Analysis: The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The steady-state binding responses are plotted against the Elexacaftor concentration, and the data are fitted to a 1:1 binding model to determine the dissociation constant (Kd).
-
Functional Assay: Ussing Chamber Electrophysiology
This protocol describes a general method for assessing the functional correction of F508del-CFTR in primary human bronchial epithelial (HBE) cells.
4.3.1. Cell Culture:
-
Primary HBE cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface to promote differentiation into a polarized epithelium.
4.3.2. Corrector Treatment:
-
Differentiated HBE cells are treated with Elexacaftor and Tezacaftor (typically at 3 µM each) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.
4.3.3. Ussing Chamber Measurement:
-
The permeable supports with the HBE cells are mounted in an Ussing chamber.
-
The basolateral and apical sides are bathed in symmetrical Ringer's solution.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
Measurement Protocol:
-
Amiloride is added to the apical bath to inhibit the epithelial sodium channel (ENaC).
-
Forskolin is added to the basolateral bath to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.
-
The CFTR potentiator Ivacaftor (VX-770) is added to the apical bath to maximize channel gating.
-
The CFTR-specific inhibitor CFTRinh-172 is added to the apical bath to confirm that the measured current is mediated by CFTR.
-
-
Data Analysis: The change in Isc in response to forskolin and Ivacaftor is calculated and is proportional to the level of functional F508del-CFTR at the cell surface.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key molecular interactions and experimental processes described in this guide.
Caption: Mechanism of F508del-CFTR Correction by Trikafta Components.
Caption: Cryo-EM Experimental Workflow for F508del-CFTR with Elexacaftor.
Caption: Surface Plasmon Resonance (SPR) Workflow for Binding Affinity.
Conclusion
The identification and characterization of the this compound binding site on F508del-CFTR represent a significant advancement in the development of targeted therapies for cystic fibrosis. The detailed structural and quantitative data, obtained through sophisticated experimental techniques like cryo-EM and SPR, have provided a clear understanding of its mechanism of action. This knowledge is not only crucial for optimizing the use of current CFTR modulators but also serves as a foundation for the rational design of future, even more effective, therapeutic agents. This guide has synthesized the key findings and methodologies in this area to support the ongoing research and development efforts within the scientific community.
References
- 1. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 2. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correcting the F508del-CFTR variant by modulating eukaryotic translation initiation factor 3–mediated translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular structures reveal synergistic rescue of Δ508 CFTR by Trikafta modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Elexacaftor chemical structure and properties
An In-depth Technical Guide on (R)-Elexacaftor: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein functions as a chloride and bicarbonate channel at the apical membrane of epithelial cells.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation.[2][3] This leads to a significant reduction or absence of functional CFTR channels at the cell surface.
This compound (also known as VX-445) is a next-generation CFTR corrector. It is a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has demonstrated significant clinical efficacy for CF patients with at least one F508del mutation.[4][5] As a corrector, this compound facilitates the processing and trafficking of F508del-CFTR, increasing the amount of mature, functional protein at the cell surface. This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is the (R)-enantiomer of Elexacaftor. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They share identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with polarized light and other chiral molecules.
Chemical Identification
The chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference(s) |
| IUPAC Name | (R)-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)nicotinamide | |
| CAS Number | 2229860-99-3 | |
| Synonyms | (R)-VX-445 | |
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | |
| Molecular Weight | 597.65 g/mol |
Physicochemical Properties
The known physicochemical properties of Elexacaftor are presented below. As the enantiomer, this compound is expected to share these physical characteristics.
| Property | Value | Reference(s) |
| Appearance | White to light yellow solid | |
| Melting Point | 206 - 208°C | |
| Solubility | DMSO: 100 mg/mL (167.32 mM) | |
| EC₅₀ for F508del-CFTR | 0.29 µM | |
| Storage | Powder: -20°C (3 years), 4°C (2 years)In Solvent: -80°C (6 months), -20°C (1 month) |
Mechanism of Action: Correcting F508del-CFTR Trafficking
The primary mechanism of this compound is the correction of the F508del-CFTR protein's folding and trafficking defect.
-
Biosynthesis and Folding in the ER : Wild-type CFTR is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding, assisted by chaperone proteins.
-
ER Quality Control : The F508del mutation disrupts this process, leading to a misfolded protein that is recognized by the ER quality control (ERQC) machinery and targeted for proteasomal degradation. This prevents the vast majority of F508del-CFTR from ever reaching the cell surface.
-
Corrector Intervention : this compound acts as a pharmacological chaperone. It is believed to bind to the F508del-CFTR protein during its biogenesis, stabilizing its structure. Specifically, studies suggest Elexacaftor improves the expression and maturation of the second membrane-spanning domain (MSD2). This stabilization allows the mutant protein to evade the ERQC system.
-
Trafficking and Maturation : The rescued F508del-CFTR can then traffic from the ER to the Golgi apparatus for further processing, including complex glycosylation, which marks its maturation.
-
Plasma Membrane Localization : Finally, the mature F508del-CFTR is trafficked to the apical plasma membrane, where it can function as a chloride channel. Elexacaftor works additively with other correctors like Tezacaftor, which binds to a different site, to further enhance this process.
Key Experimental Protocols
Characterizing a CFTR corrector like this compound involves assessing its impact on both protein maturation and channel function. Western blotting and the forskolin-induced swelling assay are two fundamental techniques used for this purpose.
Experiment 1: Western Blotting for CFTR Maturation
Objective: To quantify the effect of this compound on the maturation of F508del-CFTR by observing the conversion of the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C).
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
-
Treat cells with a vehicle control (e.g., DMSO) or varying concentrations of this compound for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Sample Preparation:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix 30-50 µg of protein with Laemmli sample buffer containing 50 mM DTT.
-
Heat samples at 37°C for 15 minutes. Crucially, do not boil CFTR samples , as this can cause irreversible aggregation and prevent entry into the gel.
-
-
SDS-PAGE:
-
Load samples onto a low-percentage (6-7%) Tris-glycine polyacrylamide gel to achieve adequate separation of the high molecular weight CFTR bands.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.
-
Identify Band B (~150 kDa, immature) and Band C (~170 kDa, mature).
-
Perform densitometric analysis using software like ImageJ. Normalize CFTR band intensity to a loading control (e.g., β-actin).
-
Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C). An increase in this ratio in this compound-treated samples indicates successful correction.
-
Experiment 2: Forskolin-Induced Swelling (FIS) in Organoids
Objective: To perform a functional assessment of F508del-CFTR rescue by measuring CFTR-dependent fluid transport in patient-derived intestinal organoids.
Methodology:
-
Organoid Culture and Plating:
-
Culture patient-derived intestinal or colon organoids homozygous for the F508del mutation according to established protocols.
-
Mechanically shear organoids and plate fragments in droplets of Matrigel® in a 96-well plate.
-
Allow Matrigel® to polymerize, then add culture medium.
-
-
Corrector Pre-Treatment:
-
After 3-5 days of growth, treat the organoids with this compound (e.g., 3 µM) or a vehicle control for 24 hours to allow for correction of F508del-CFTR.
-
-
Assay Preparation:
-
Gently replace the culture medium with a pre-warmed Krebs-Ringer Bicarbonate (KBR) buffer. Equilibrate for 30-60 minutes at 37°C.
-
Place the 96-well plate into a live-cell imaging incubator equipped with an automated microscope.
-
-
FIS Assay and Imaging:
-
Acquire initial (t=0) brightfield images of the organoids in each well.
-
Add a stimulation cocktail containing Forskolin (final concentration 5-10 µM) to activate CFTR via the cAMP pathway. A CFTR potentiator (e.g., Ivacaftor or Genistein) is often included to maximize channel opening.
-
Immediately begin time-lapse imaging, capturing images of each well every 15-20 minutes for 1-2 hours.
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the total cross-sectional area of the organoids in each image at each time point.
-
Normalize the area at each time point (Aₜ) to the initial area at t=0 (A₀).
-
Plot the relative area increase ((Aₜ - A₀) / A₀) over time.
-
Calculate the Area Under the Curve (AUC) for the swelling response. A significantly higher AUC in this compound-treated organoids compared to vehicle controls demonstrates functional rescue of the CFTR channel.
-
Conclusion
This compound is a precisely designed CFTR corrector that addresses the underlying molecular defect of the common F508del mutation. By stabilizing the misfolded protein, it facilitates its cellular processing, maturation, and trafficking to the plasma membrane. The technical protocols outlined in this guide, particularly Western blotting and the forskolin-induced swelling assay, represent the foundational methods for evaluating the biochemical and functional efficacy of this compound and other corrector compounds in a preclinical research setting. A thorough understanding of its chemical properties and mechanism of action is crucial for the continued development of advanced therapeutics for Cystic Fibrosis.
References
- 1. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hopkinscf.org [hopkinscf.org]
- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-Elexacaftor (VX-445): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor (VX-445) represents a significant advancement in the treatment of cystic fibrosis (CF), a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. Developed by Vertex Pharmaceuticals, elexacaftor is a next-generation CFTR corrector designed to address the underlying cause of CF in a broad patient population. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the scientific data and methodologies that have underpinned its success. Elexacaftor is a component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), which has transformed the therapeutic landscape for individuals with at least one F508del mutation in the CFTR gene, representing approximately 90% of the CF population.[1][2][3]
The Drug Discovery and Development Workflow
The journey of this compound from concept to clinic followed a structured drug discovery and development path, characteristic of modern precision medicine. This process involved identifying a clear biological target, conducting high-throughput screening, and engaging in extensive preclinical and clinical evaluation.
Mechanism of Action: A Dual Role as Corrector and Potentiator
This compound is classified as a CFTR corrector. Its primary mechanism of action is to facilitate the cellular processing and trafficking of mutant CFTR protein, particularly the F508del variant, to the cell surface.[1][3] The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.
Elexacaftor binds to a distinct site on the CFTR protein, primarily interacting with transmembrane helices 2, 10, and 11, and the N-terminal lasso motif. This binding stabilizes the protein, allowing it to evade ER-associated degradation and traffic through the Golgi apparatus to the plasma membrane. In the triple-combination therapy, elexacaftor works synergistically with tezacaftor, another corrector that binds to a different site on CFTR, to achieve a greater increase in the quantity of CFTR protein at the cell surface than either corrector alone.
Recent studies have also revealed a novel secondary mechanism of action for elexacaftor as a CFTR potentiator. In addition to its corrector function, elexacaftor can enhance the channel gating activity of the CFTR protein that has reached the cell surface, acting synergistically with the potentiator ivacaftor to increase chloride ion transport.
Preclinical Data
The selection of this compound as a clinical candidate was supported by a robust preclinical data package. In vitro studies using human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation were instrumental in demonstrating its efficacy.
Table 1: Preclinical Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Result |
| In Vitro Potency | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | EC50 for CFTR correction | 0.29 µM |
| In Vitro Efficacy | F508del/F508del CF HBE cells | Chloride transport (Ussing chamber) | Significant restoration of CFTR function |
| In Vitro Efficacy | Intestinal organoids with K163E mutation | Forskolin-induced swelling (FIS) | Significant restoration of CFTR function |
| In Vivo Efficacy | Ferret and pig models of CF | CFTR function and disease pathology | Responsive to CFTR modulators |
| In Vivo Safety | Pregnant rats and rabbits | Teratogenicity and fetal survival | No teratogenicity or effects on fetal survival at exposures up to 9 and 4 times the maximum recommended human dose (MRHD), respectively |
Clinical Development and Efficacy
The clinical development program for elexacaftor in combination with tezacaftor and ivacaftor involved several key Phase 3 clinical trials that demonstrated its safety and efficacy in a broad range of CF patients.
Key Clinical Trials
-
NCT03525444: A Phase 3, randomized, double-blind, placebo-controlled trial in CF patients aged 12 years and older with one F508del mutation and one minimal function mutation (F/MF).
-
NCT03525548: A Phase 3, randomized, double-blind, active-controlled trial in CF patients aged 12 years and older with two F508del mutations (F/F).
Table 2: Summary of Key Efficacy Results from Phase 3 Clinical Trials
| Trial ID | Patient Population | Treatment Group | N | Primary Endpoint: Mean Absolute Change in ppFEV1 from Baseline | Key Secondary Endpoint: Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline | Key Secondary Endpoint: Mean Absolute Change in CFQ-R Respiratory Domain Score from Baseline |
| NCT03525444 | F/MF (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | 200 | +14.3 percentage points (p<0.001) | -41.8 (p<0.001) | +20.2 (p<0.001) |
| Placebo | 203 | |||||
| NCT03525548 | F/F (≥12 years) | Elexacaftor/Tezacaftor/Ivacaftor | 55 | +10.0 percentage points (p<0.0001) vs. Tez/Iva | -45.1 (p<0.0001) vs. Tez/Iva | +17.4 (p<0.0001) vs. Tez/Iva |
| Tezacaftor/Ivacaftor | 52 |
ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised.
Pharmacokinetics
The pharmacokinetic profile of elexacaftor, as part of the triple-combination therapy, has been well-characterized.
Table 3: Pharmacokinetic Parameters of Elexacaftor
| Parameter | Value |
| Absorption | |
| Tmax (median) | 6 hours |
| Effect of Food | Administration with a moderate-fat meal increases elexacaftor concentration by 1.9- to 2.5-fold |
| Distribution | |
| Protein Binding | ~99% |
| Apparent Volume of Distribution | 53.7 L |
| Metabolism | |
| Primary Pathway | CYP3A4/5 |
| Excretion | |
| Primary Route | Feces (87.3%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the development of elexacaftor.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients (F508del/F508del) are cultured on permeable supports at an air-liquid interface to form a polarized epithelium.
-
Treatment: Cells are pre-treated with elexacaftor (e.g., 3 µM) and/or other modulators for a specified period (e.g., 48 hours) to allow for CFTR correction.
-
Measurement: The epithelial monolayers are mounted in Ussing chambers. A chloride concentration gradient is established across the monolayer. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist like forskolin. The specificity of the current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172). The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc reflects the level of CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay provides a high-throughput method to assess CFTR function in a more physiologically relevant 3D culture system.
-
Organoid Culture: Intestinal or airway organoids are derived from patient biopsies and cultured in a basement membrane matrix.
-
Treatment: Organoids are pre-treated with CFTR modulators like elexacaftor to assess their corrective potential.
-
Assay Performance: Organoids are exposed to forskolin, which activates CFTR and leads to chloride and fluid secretion into the organoid lumen, causing them to swell.
-
Quantification: The change in organoid size over time is monitored using live-cell imaging. The area under the curve of the swelling response is calculated as a quantitative measure of CFTR function.
Conclusion
The discovery and development of this compound is a landmark achievement in the field of cystic fibrosis therapeutics. Its rational design, based on a deep understanding of CFTR biology, and its rigorous preclinical and clinical evaluation have resulted in a highly effective therapy that addresses the underlying cause of the disease for a majority of patients. The synergistic combination of elexacaftor with tezacaftor and ivacaftor has set a new standard of care in CF, significantly improving lung function, reducing exacerbations, and enhancing the quality of life for individuals with this devastating disease. Ongoing research continues to explore the full potential of CFTR modulation and to develop therapies for all individuals with cystic fibrosis.
References
- 1. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of elexacaftor - tezacaftor - ivacaftor: Highly effective CFTR modulation for the majority of people with Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Elexacaftor: A Dual-Acting CFTR Modulator for Cystic Fibrosis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-Elexacaftor, a cornerstone of the highly effective triple-combination therapy Trikafta®, represents a significant advancement in the treatment of cystic fibrosis (CF). This molecule exhibits a novel dual mechanism of action, functioning as both a corrector and a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a detailed technical overview of this compound's role in restoring CFTR function, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms and evaluation workflows.
The Dual Role of this compound: Corrector and Potentiator
Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the most common mutation, F508del, resulting in a misfolded protein that is prematurely degraded and thus fails to traffic to the cell surface. For the small amount of F508del-CFTR that does reach the membrane, its channel gating is defective. This compound addresses both of these defects.
As a CFTR Corrector: Elexacaftor facilitates the proper folding and processing of mutant CFTR, particularly F508del-CFTR, within the endoplasmic reticulum.[1][2] This action allows for increased trafficking of the mature, functional CFTR protein to the cell membrane.[2] Elexacaftor works synergistically with another corrector, Tezacaftor, at a distinct binding site on the CFTR protein to further enhance the presentation of the mature protein on the cell surface.[1]
As a CFTR Potentiator: In addition to its corrector function, Elexacaftor has been shown to act as a potentiator, increasing the channel open probability (gating) of the CFTR protein at the cell surface.[3] This potentiation effect is synergistic with the established potentiator, Ivacaftor. This dual activity contributes to the significant increase in chloride ion transport observed with the triple-combination therapy.
The combined effect of Elexacaftor, Tezacaftor, and Ivacaftor is a substantial increase in both the quantity and function of CFTR at the cell surface, leading to robust improvements in clinical outcomes for patients with at least one F508del allele.
Quantitative Efficacy of this compound-Based Therapy
The efficacy of Elexacaftor in combination with Tezacaftor and Ivacaftor (ETI) has been demonstrated in numerous in vitro and clinical studies. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI)
| Cell Type/Model | Mutation | Measurement | Result | Reference |
| Primary Human Bronchial Epithelial (HBE) Cells | F508del/F508del | CFTR Function (% of Wild-Type) | ~62% | |
| Patient-Derived Intestinal Organoids | F508del/Class I | Forskolin-Induced Swelling (FIS) | Significant increase in CFTR function | |
| HEK293 Cells | N1303K-CFTR | CFTR-mediated depolarization | Increased fluorescence indicating improved function | |
| Primary Nasal Epithelial Cells | F508del/F508del | Mature CFTR Protein (Band C) | ~70% of Wild-Type CFTR processing |
Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI)
| Study Population | Endpoint | Mean Change from Baseline | Reference |
| Children (6-11 years) with F508del/Minimal Function Mutation | Lung Clearance Index2.5 (LCI2.5) | -2.29 units | |
| Children (6-11 years) with F508del/Minimal Function Mutation | Percent Predicted FEV1 (ppFEV1) | +10.2 percentage points | |
| Adolescents and Adults with ≥1 F508del allele | Sweat Chloride Concentration | -41.8 mmol/L to -51.53 mmol/L | |
| Adolescents and Adults with ≥1 F508del allele | CFQ-R Respiratory Domain Score | +21.46 points | |
| Long-term (144 weeks) study in patients ≥12 years with ≥1 F508del allele | Annualized rate of change in ppFEV1 | +0.07 percentage points |
Key Experimental Protocols for Evaluating CFTR Modulators
The characterization of CFTR modulators like Elexacaftor relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for commonly cited experiments.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber is considered a gold standard for measuring ion transport across epithelial tissues or cell monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant epithelial cells are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with symmetrical Krebs-Ringer bicarbonate solution and gassed with 95% O2/5% CO2.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
Protocol:
-
Inhibit sodium transport by adding an ENaC blocker like amiloride to the apical side.
-
Stimulate CFTR-dependent chloride secretion by adding forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor like IBMX to the basolateral side.
-
Acutely add the CFTR potentiator being tested (e.g., Ivacaftor, Elexacaftor) to the apical side.
-
Confirm the specificity of the current by adding a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.
-
-
Data Analysis: The change in Isc (ΔIsc) following the addition of CFTR activators and inhibitors is quantified to determine CFTR function.
Patch-Clamp Analysis for Single-Channel Gating
The patch-clamp technique allows for the direct measurement of ion flow through single CFTR channels, providing insights into channel open probability (Po).
-
Cell Preparation: Cells expressing the CFTR protein of interest are grown on coverslips.
-
Pipette and Seal Formation: A glass micropipette with a polished tip is pressed against the cell membrane to form a high-resistance (GΩ) seal, isolating a small patch of the membrane containing one or more ion channels. The excised inside-out configuration is often used for studying CFTR, as it allows for the application of ATP and PKA to the intracellular side of the membrane.
-
Recording: The voltage across the membrane patch is clamped, and the current flowing through the channels is recorded. Downward deflections typically represent channel openings for chloride ions moving into the pipette.
-
Protocol:
-
Establish a stable recording in the cell-attached or excised inside-out configuration.
-
Activate CFTR channels by adding the catalytic subunit of PKA and ATP to the intracellular solution.
-
Add the potentiator compound to the appropriate side of the membrane.
-
-
Data Analysis: The single-channel recordings are analyzed to determine the open probability (Po), mean open time (To), and mean closed time (Tc). An increase in Po, often due to a reduction in Tc, indicates potentiation.
Western Blot for CFTR Protein Processing
Western blotting is used to assess the maturation of the CFTR protein.
-
Cell Lysis and Protein Extraction: Cells are treated with the corrector compounds for a specified period, then lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme for detection.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are visualized. An increase in the ratio of Band C to total CFTR (Band B + Band C) indicates improved protein processing and trafficking.
Visualizing Mechanisms and Workflows
Signaling and Interaction Pathways
Caption: Dual mechanism of this compound as a corrector and potentiator of CFTR.
Experimental and Logical Workflows
Caption: Experimental workflow for the development and evaluation of CFTR modulators.
Caption: Synergistic relationship of Elexacaftor, Tezacaftor, and Ivacaftor.
References
In Vitro Characterization of (R)-Elexacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Elexacaftor (VX-445) is a cornerstone of modern cystic fibrosis (CF) therapy, representing a significant advancement in the field of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. As a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), its unique mechanism of action has led to unprecedented clinical benefits for patients with at least one F508del mutation, the most common CF-causing genetic defect.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's activity, focusing on its dual role as both a CFTR corrector and potentiator.
Mechanism of Action: A Dual Approach to CFTR Rescue
Elexacaftor's primary role is that of a CFTR corrector. The F508del mutation leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of CFTR at the cell surface.[2][4] Elexacaftor facilitates the proper folding and processing of the F508del-CFTR protein, allowing for its trafficking to the cell membrane. It acts at a different binding site than other correctors like tezacaftor, leading to a synergistic effect in rescuing the mutant protein. Specifically, elexacaftor is thought to be a type III corrector that binds to and stabilizes the nucleotide-binding domain 1 (NBD1) of CFTR. Some studies suggest it may also interact with the membrane-spanning domain 2 (MSD2).
Intriguingly, in vitro studies have revealed a secondary, yet significant, function of elexacaftor as a CFTR potentiator. Potentiators work by increasing the channel open probability (gating) of CFTR proteins that are already present at the cell surface. Elexacaftor has been shown to act synergistically with the established potentiator ivacaftor to enhance chloride ion transport. This dual corrector and potentiator activity contributes to the high efficacy of the triple-combination therapy.
Quantitative In Vitro Efficacy of Elexacaftor
The following tables summarize key quantitative data from in vitro studies characterizing the corrector and potentiator activities of elexacaftor.
Table 1: Corrector Activity of Elexacaftor on F508del-CFTR
| Cell Type | Assay | Treatment | Outcome | Reference |
| CFBE41o- cells | Plasma Membrane (PM) ELISA & Short-circuit current (Isc) | VX-661 (tezacaftor) + VX-445 (elexacaftor) | F508del-CFTR PM density reached ~45% of Wild-Type (WT) levels. F508del-CFTR function reached ~90% of WT levels. | |
| Human Bronchial Epithelial (HBE) cells from F508del homozygous patients | Short-circuit current (Isc) | Elexacaftor/tezacaftor/ivacaftor (ETI) | Forskolin-stimulated change in Isc (ΔIscfsk) was 32.4 ± 1.6 µA/cm² compared to 0.6 ± 0.08 µA/cm² in DMSO-treated cells. |
Table 2: Potentiator Activity of Elexacaftor
| Cell Type/Mutation | Assay | Treatment | EC50 | Outcome | Reference |
| Non-CF Human Nasal Epithelia (HNE) | Short-circuit current (It) | Acute VX-445 (elexacaftor) | 1.50 ± 1.40 nM | Significantly increased It compared to DMSO control. | |
| G551D-CFTR | Short-circuit current (Isc) | VX-445 (elexacaftor) in the presence of saturating VX-770 (ivacaftor) | 1.12 ± 0.08 nM | Increased G551D-CFTR channel activity. | |
| F508del-CFTR (in HBE cells) | Short-circuit current (Isc) | Acute VX-445 (elexacaftor) on VX-770 potentiated channels | - | Increased the activated and VX-770-potentiated Isc by ~24%. | |
| G551D-CFTR (in human bronchial and nasal epithelia) | Short-circuit current (Isc) | Acute VX-445 (elexacaftor) on VX-770 potentiated channels | - | Increased the VX-770-potentiated G551D-CFTR current by >70%. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key assays used to characterize elexacaftor's activity.
Ussing Chamber Assay for CFTR Function (Short-Circuit Current Measurement)
This electrophysiological technique measures ion transport across epithelial cell monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or cell lines like CFBE41o- expressing F508del-CFTR are cultured on permeable supports (e.g., Transwell inserts) until they form polarized, confluent monolayers with high transepithelial electrical resistance.
-
Assay Procedure:
-
The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Both chambers are filled with identical physiological saline solutions, and the transepithelial voltage is clamped to 0 mV. The resulting current is the short-circuit current (Isc), which reflects net ion transport.
-
To isolate CFTR-mediated chloride secretion, other ion channels are often blocked. For example, amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).
-
CFTR channels are then activated by adding a cAMP agonist, such as forskolin, to the basolateral side.
-
To assess corrector efficacy, cells are pre-incubated with elexacaftor (alone or in combination with other correctors) for a specified period (e.g., 24 hours) before the assay.
-
To measure potentiator activity, the potentiator (e.g., ivacaftor, and/or acute addition of elexacaftor) is added to the apical side after CFTR activation.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is mediated by CFTR.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to activators and inhibitors is calculated to quantify CFTR function.
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the glycosylation state and quantity of the CFTR protein, which indicates its processing and trafficking through the cell.
-
Cell Lysis and Protein Quantification: Cells are treated with DMSO (vehicle control) or CFTR modulators for a specified duration. Cells are then lysed, and the total protein concentration of the lysates is determined.
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) is found in the endoplasmic reticulum, while the mature, fully glycosylated form that has trafficked through the Golgi apparatus (Band C) is found at the plasma membrane. The ratio of Band C to Band B (or total CFTR) is used to quantify the extent of CFTR maturation and correction.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a 3D matrix.
-
Assay Procedure:
-
Organoids are seeded into 96-well plates.
-
To assess corrector activity, organoids are pre-treated with CFTR correctors like elexacaftor and tezacaftor overnight.
-
CFTR function is stimulated by the addition of forskolin.
-
The swelling of the organoids, which is a result of fluid secretion driven by CFTR-mediated ion transport, is monitored over time using automated microscopy.
-
-
Data Analysis: The change in organoid size is quantified to determine the level of CFTR function. This assay is particularly useful for testing the efficacy of modulators on rare CFTR mutations.
Visualizing Pathways and Workflows
Signaling Pathway of F508del-CFTR Rescue by Elexacaftor and Co-therapies
Caption: F508del-CFTR rescue by Elexacaftor and combination therapy.
Experimental Workflow for Ussing Chamber Assay
Caption: Ussing chamber assay workflow for CFTR function analysis.
Experimental Workflow for Western Blotting
Caption: Western blot workflow for assessing CFTR maturation.
References
The Pharmacological Profile of (R)-Elexacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector that has become a cornerstone in the treatment of cystic fibrosis (CF). As a key component of the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), it has significantly improved clinical outcomes for a large proportion of individuals with CF. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.
Mechanism of Action: A Dual Role in CFTR Rescue
This compound is a CFTR corrector, a class of molecules designed to address the underlying protein folding and trafficking defects caused by CF-causing mutations, most notably the F508del mutation.[1][2] This mutation leads to the misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[3]
This compound binds to a different site on the CFTR protein than first-generation correctors like tezacaftor.[4] Cryo-electron microscopy has revealed that elexacaftor binds to a "triangular belt encircling the transmembrane domains," a distinct site from tezacaftor and the potentiator ivacaftor.[5] This unique binding site allows for a synergistic effect when used in combination. Elexacaftor facilitates the cellular processing and trafficking of F508del-CFTR, increasing the amount of mature, functional protein that reaches the cell surface.
Recent studies have also uncovered a novel role for elexacaftor as a CFTR potentiator. It can acutely increase CFTR channel activity, an effect that is synergistic with the established potentiator ivacaftor. This dual mechanism of action—correcting protein folding and enhancing channel function—contributes to its high efficacy.
The combined effect of elexacaftor, tezacaftor, and ivacaftor is a significant increase in the quantity and function of the CFTR protein at the cell surface, leading to enhanced chloride and bicarbonate transport. This restoration of ion channel function helps to hydrate the mucus layer in the airways and other affected organs, alleviating the primary pathophysiology of cystic fibrosis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, primarily from clinical trials of the elexacaftor/tezacaftor/ivacaftor combination therapy.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~80% | |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | |
| Effect of Food | High-fat meal increases exposure | Not explicitly cited |
| Distribution | ||
| Protein Binding | >99% (primarily to albumin) | |
| Apparent Volume of Distribution | 53.7 L | |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 | |
| Major Active Metabolite | M23-ELX | |
| Elimination | ||
| Mean Terminal Half-life | ~24.7 hours | |
| Route of Excretion | Primarily feces |
Table 2: In Vitro Efficacy of this compound
| Assay | Mutation | EC50 | Reference |
| CFTR Corrector Activity | F508del | 0.29 µM |
Table 3: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor Therapy
| Outcome Measure | Baseline | Change from Baseline | Population | Reference |
| ppFEV1 (%) | Varies by study | +9.76 to +14.3 percentage points | F/MF and F/F genotypes, ≥12 years | |
| Sweat Chloride (mmol/L) | Varies by study | -41.7 to -60.9 | F/MF and F/F genotypes, ≥6 years | |
| CFQ-R Respiratory Domain Score | Varies by study | +7.0 to +20.4 points | F/MF and F/F genotypes, ≥6 years |
ppFEV1: percent predicted forced expiratory volume in 1 second; CFQ-R: Cystic Fibrosis Questionnaire-Revised; F/MF: one F508del mutation and one minimal function mutation; F/F: two F508del mutations.
Detailed Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of specialized in vitro, ex vivo, and in vivo assays.
In Vitro Assays for CFTR Corrector and Potentiator Activity
a) Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard electrophysiological technique to measure ion transport across epithelial cell monolayers.
-
Cell Culture: Primary human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., Fischer Rat Thyroid cells) expressing mutant CFTR are cultured on permeable supports until they form a polarized and confluent monolayer with high transepithelial electrical resistance.
-
Compound Treatment: The cell monolayers are incubated with this compound (and other modulators as required) for 24-48 hours to allow for CFTR correction.
-
Measurement of Short-Circuit Current (Isc): The permeable supports are mounted in an Ussing chamber. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Profiling:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride transport.
-
Forskolin/IBMX: A cocktail of cyclic AMP (cAMP) agonists is added to activate CFTR channels.
-
Potentiator (e.g., Ivacaftor or Genistein): Added to the apical chamber to maximize the open probability of the CFTR channels.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added to confirm that the observed current is indeed mediated by CFTR.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of the corrected CFTR function.
b) Western Blot for CFTR Protein Maturation
This biochemical assay assesses the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the secretory pathway.
-
Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with corrector compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose). The membrane is then probed with a primary antibody specific to CFTR.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, typically via chemiluminescence.
-
Data Analysis: The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane. An effective corrector like this compound will show an increase in the intensity of Band C relative to Band B, indicating successful trafficking of the protein out of the ER.
Ex Vivo and In Vivo Assays of CFTR Function
a) Nasal Potential Difference (NPD) Measurement
NPD is a minimally invasive in vivo test that measures ion transport across the nasal epithelium.
-
Procedure: A reference electrode is placed subcutaneously on the forearm, and a sensing electrode is placed on the surface of the nasal mucosa.
-
Perfusion Protocol: The nasal epithelium is sequentially perfused with a series of solutions:
-
Ringer's solution: To establish a baseline potential difference.
-
Amiloride-containing solution: To inhibit sodium absorption through ENaC.
-
Chloride-free solution containing amiloride: To create a gradient that drives chloride secretion through CFTR.
-
Isoproterenol in chloride-free, amiloride-containing solution: To stimulate CFTR-mediated chloride secretion via the cAMP pathway.
-
-
Data Analysis: The changes in potential difference in response to each solution provide a measure of sodium absorption and CFTR-dependent chloride secretion. In individuals with CF, there is a more negative baseline potential difference, a larger depolarization in response to amiloride, and a blunted response to chloride-free and isoproterenol perfusion. Treatment with effective CFTR modulators leads to a normalization of this profile.
b) Intestinal Current Measurement (ICM)
ICM is an ex vivo assay that measures CFTR function in rectal biopsy tissue, which has high CFTR expression.
-
Biopsy and Mounting: Small rectal biopsies are obtained and mounted in a micro-Ussing chamber.
-
Measurement Protocol: The tissue is bathed in a physiological salt solution, and the short-circuit current is measured. A standardized protocol involves the sequential addition of:
-
Indomethacin: To reduce baseline chloride secretion.
-
Amiloride: To block ENaC.
-
Forskolin and IBMX: To stimulate cAMP-mediated CFTR chloride secretion.
-
Carbachol: To activate calcium-dependent chloride secretion, which is also largely dependent on CFTR in the intestine.
-
-
Data Analysis: The change in Isc in response to the secretagogues provides a quantitative measure of CFTR function.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the pharmacology of this compound.
Conclusion
This compound represents a significant advancement in the pharmacological treatment of cystic fibrosis. Its dual mechanism as both a corrector and a potentiator of the CFTR protein, combined with its favorable pharmacokinetic profile, underpins the remarkable clinical efficacy observed with the triple-combination therapy. The detailed experimental protocols outlined in this guide are crucial for the continued research and development of novel CFTR modulators. A thorough understanding of the pharmacological profile of this compound is essential for optimizing its therapeutic use and for designing the next generation of treatments for cystic fibrosis.
References
- 1. Basic protocol for transepithelial nasal potential difference measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
(R)-Elexacaftor and its Interaction with CFTR Domains: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the molecular interactions between (R)-Elexacaftor (VX-445) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Elexacaftor is a next-generation CFTR corrector that functions as a key component of the highly effective triple-combination therapy known as Trikafta (Elexacaftor/Tezacaftor/Ivacaftor). This document details Elexacaftor's mechanism of action as a Type III corrector, its specific binding site as determined by cryogenic electron microscopy (cryo-EM), and its synergistic relationship with the Type I corrector, Tezacaftor. We present quantitative data on its efficacy from in vitro, ex vivo, and clinical studies, summarized in tabular format for clarity. Furthermore, this guide outlines the detailed experimental protocols for key assays used to characterize the biochemical and functional consequences of Elexacaftor's interaction with CFTR, including Western blotting, Ussing chamber electrophysiology, and the cellular thermal shift assay (CETSA). Visual diagrams generated using DOT language are provided to illustrate molecular pathways and experimental workflows, serving as a critical resource for researchers in the field of CF therapeutics.
Introduction to CFTR and the F508del Mutation
Structure and Function of the CFTR Protein
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP-gated anion channel.[1] Its primary role is to transport chloride and bicarbonate ions across the apical membrane of epithelial cells, which is crucial for maintaining ion and fluid homeostasis.[1][2] The CFTR protein structure consists of two homologous halves, each comprising a transmembrane domain (TMD) and a cytosolic nucleotide-binding domain (NBD). The full architecture includes:
-
Two Transmembrane Domains (TMD1 and TMD2): These domains form the pathway for ion conduction through the cell membrane.
-
Two Nucleotide-Binding Domains (NBD1 and NBD2): These cytosolic domains bind and hydrolyze ATP to control channel gating.[1]
-
A Unique Regulatory (R) Domain: This domain links the two halves of the protein and must be phosphorylated for channel activation to occur.[1]
-
An N-terminal Lasso Motif: This interfacial structure plays a role in the protein's overall assembly and stability.
The F508del Mutation and its Molecular Consequences
Cystic Fibrosis (CF) is caused by mutations in the CFTR gene. The most common mutation, present in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del) within the NBD1 domain. This mutation leads to a severe defect in the biogenesis and function of the CFTR protein. The F508del-CFTR protein misfolds within the endoplasmic reticulum (ER), is recognized by cellular quality control machinery, and is targeted for premature degradation. Consequently, very little to no functional CFTR protein reaches the cell surface, leading to the characteristic ion transport defects of CF.
Elexacaftor: Mechanism of Action
Overview of CFTR Modulator Classes
CFTR modulators are small molecules designed to correct the defects in mutant CFTR. They are broadly categorized as:
-
Correctors: These molecules, including Elexacaftor and Tezacaftor, address the protein folding and trafficking defect of F508del-CFTR, increasing the quantity of CFTR protein at the cell surface.
-
Potentiators: These molecules, such as Ivacaftor, increase the channel open probability (gating) of CFTR proteins that are already present at the cell surface.
Correctors are further classified based on their mechanism. Type I correctors like Tezacaftor act early in CFTR biogenesis to stabilize TMD1. Elexacaftor is considered a Type III corrector, acting synergistically with Type I or II correctors to facilitate the assembly of the TMDs.
The Synergistic Action of Elexacaftor and Tezacaftor
Elexacaftor and Tezacaftor bind to distinct sites on the CFTR protein and act at different stages of its biogenesis, resulting in a synergistic rescue of the F508del-CFTR protein. Tezacaftor (Type I) binds to a hydrophobic pocket in TMD1, stabilizing it during the early stages of protein synthesis and preventing its premature degradation. Elexacaftor (Type III) binds subsequently, supporting the proper assembly of the TMDs and rectifying interdomain assembly defects. While Elexacaftor alone can partially correct these defects, its combination with a Type I corrector like Tezacaftor leads to a much more robust and complete rescue of the protein's structure and trafficking to the cell surface.
Dual Role of Elexacaftor: Corrector and Potentiator
In addition to its primary role as a corrector, studies have demonstrated that Elexacaftor also possesses a dual function as a CFTR potentiator. It can acutely increase the ion conductance of CFTR channels already at the cell surface, an action that is unique among the approved CFTR correctors. This potentiating effect occurs at nanomolar concentrations and is synergistic with the action of Ivacaftor.
Molecular Interaction of Elexacaftor with CFTR Domains
Cryo-EM-Defined Binding Site
Cryo-electron microscopy (cryo-EM) studies of human CFTR in complex with the triple-combination modulators have been instrumental in defining their precise binding sites. These structural studies revealed that Elexacaftor, Tezacaftor, and Ivacaftor bind to distinct, non-overlapping sites, forming a "triangular belt" that encircles the transmembrane domains.
Elexacaftor binds within a pocket located in the membrane-spanning region of the protein. This binding site is formed by the interface of transmembrane helices (TM) 2, 10, 11, and the N-terminal lasso motif . Other studies have also highlighted the importance of the second membrane-spanning domain (MSD2) in Elexacaftor's mechanism of action.
Role in Stabilizing Inter-Domain Assembly
By binding to this multi-domain interface, Elexacaftor acts allosterically to stabilize the overall architecture of the TMDs. This is a critical step that follows the initial stabilization of TMD1 by Tezacaftor. The binding of Elexacaftor facilitates the correct packing and assembly of the TMDs, a process that is disrupted by the F508del mutation, thereby enabling the protein to pass ER quality control and traffic to the cell surface.
Quantitative Analysis of Elexacaftor Efficacy
The efficacy of Elexacaftor, primarily as part of the Elexacaftor/Tezacaftor/Ivacaftor (ETI) combination, has been quantified using a variety of in vitro and clinical assays.
In Vitro and Ex Vivo Functional Correction
| Model System | Assay | Efficacy Outcome (ETI Treatment) | Reference(s) |
| Primary Human Bronchial Epithelial (HBE) Cells (F508del/F508del) | Ussing Chamber (Short-Circuit Current) | Restored chloride channel function to ~60-62% of wild-type levels. | |
| Patient-Derived Nasal Epithelial Cultures | Ussing Chamber (Short-Circuit Current) | Rescued function of multiple rare misprocessing mutations (e.g., G85E, M1101K, N1303K). | |
| Patient-Derived Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Significant increase in swelling, comparable to or higher than previous modulators. | |
| CFBE41o- cells (F508del) | YFP-Halide Quenching Assay | Elexacaftor alone produced a greater increase in channel activity than Tezacaftor or Lumacaftor. |
Clinical Functional Restoration (Patients with at least one F508del allele)
| Biomarker | Assay | Efficacy Outcome (ETI Treatment) | Reference(s) |
| Airway CFTR Function | Nasal Potential Difference (NPD) | Improved to levels of ~40-50% of normal CFTR activity. | |
| Intestinal CFTR Function | Intestinal Current Measurement (ICM) | Improved to levels of ~40-50% of normal CFTR activity. | |
| Sweat Gland CFTR Function | Sweat Chloride Concentration | Mean decrease of >40 mmol/L from baseline. | |
| Lung Function | FEV₁ (% predicted) | Mean increase of ~14 percentage points. |
Potentiator Activity Data
| CFTR Genotype | Assay | Measurement | Value | Reference(s) |
| Wild-Type (WT) | Patch Clamp | EC₅₀ of acute potentiation | ~1.50 nM | |
| G551D | Not Specified | EC₅₀ of acute potentiation | ~1.12 nM |
Key Experimental Protocols for Evaluating Elexacaftor's Effects
Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution three-dimensional structure of CFTR in complex with modulators, providing direct evidence of binding sites and conformational changes.
-
Methodology:
-
Protein Expression and Purification: Human CFTR is expressed (e.g., in HEK293 cells), solubilized from membranes using detergents, and purified via affinity chromatography.
-
Complex Formation: Purified CFTR is incubated with a molar excess of Elexacaftor, Tezacaftor, and Ivacaftor.
-
Vitrification: The protein-drug complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitreous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing and 3D Reconstruction: Individual particle images are extracted, aligned, and classified. A high-resolution 3D map is then reconstructed from the 2D projection images.
-
Model Building: An atomic model of the CFTR-drug complex is built into the cryo-EM density map to identify specific drug-protein interactions.
-
Biochemical Assessment: Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation status of CFTR to determine its maturation and successful trafficking through the ER and Golgi.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing F508del-CFTR (e.g., CFBE41o- or primary HBE cells) are incubated with Elexacaftor (typically 24-48 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured. The immature, core-glycosylated form in the ER appears as Band B (~150 kDa), while the mature, complex-glycosylated form that has passed through the Golgi appears as Band C (~170-180 kDa). An increase in the Band C to Band B ratio indicates successful correction.
-
Functional Assessment: Ussing Chamber Electrophysiology
This "gold standard" technique measures net ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.
-
Methodology:
-
Cell Culture: Primary epithelial cells (e.g., HBE) are grown on permeable filter supports until they form a polarized, high-resistance monolayer. Cells are pre-treated with correctors like Elexacaftor.
-
Mounting: The filter support is mounted in an Ussing chamber, separating apical and basolateral bathing solutions.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this is continuously recorded.
-
Pharmacological Profile:
-
Amiloride is added apically to block the epithelial sodium channel (ENaC) and isolate chloride currents.
-
A cAMP agonist (e.g., Forskolin) is added to activate CFTR.
-
A potentiator (e.g., Ivacaftor) is often added to maximize the activity of corrected channels.
-
A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm the measured current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the change in Isc in response to the agonist and inhibitor is calculated to quantify CFTR function.
-
High-Throughput Functional Screening: YFP-Halide Quenching Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures CFTR-mediated anion influx.
-
Methodology:
-
Cell Seeding: Cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in multi-well plates (e.g., 96- or 384-well).
-
Compound Treatment: Cells are incubated with corrector compounds for a set period (e.g., 24 hours).
-
Assay: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded. A buffer containing iodide (a halide that quenches YFP fluorescence) and a CFTR activator (e.g., Forskolin) is injected into the wells.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of iodide influx through active CFTR channels. A faster quenching rate in corrector-treated cells compared to controls indicates restored CFTR function.
-
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm the direct binding of a drug to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Cell Treatment: Intact cells are incubated with the drug (Elexacaftor) or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Cells are lysed (e.g., by freeze-thaw cycles) to release cellular contents.
-
Separation: The soluble protein fraction is separated from the precipitated/aggregated proteins by centrifugation.
-
Detection: The amount of soluble CFTR remaining in the supernatant at each temperature is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein versus temperature. A shift in this curve to a higher temperature for the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein, confirming target engagement.
-
Conclusion
This compound represents a significant advancement in the field of CFTR modulation. Its unique mechanism as a Type III corrector, which involves binding to a multi-domain interface including the lasso motif and transmembrane helices 2, 10, and 11, allows it to allosterically stabilize the CFTR protein. This action is highly synergistic with Type I correctors like Tezacaftor, leading to an unprecedented level of rescue for the F508del-CFTR protein. The combination of structural, biochemical, and functional assays detailed in this guide provides a robust framework for understanding and evaluating the interaction of Elexacaftor with its target. This knowledge is fundamental for the ongoing development of personalized medicines for individuals with Cystic Fibrosis.
References
The Dual Role of (R)-Elexacaftor in CFTR Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Elexacaftor (VX-445), a key component of the highly effective triple-combination therapy Trikafta, has emerged as a significant advancement in the treatment of cystic fibrosis (CF). Its remarkable efficacy stems from a unique dual mechanism of action, functioning as both a corrector and a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides an in-depth exploration of this dual activity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Unraveling the Dual Activity of this compound
This compound's primary role is to act as a corrector . In individuals with CF-causing mutations like F508del, the CFTR protein is misfolded and prematurely degraded, failing to reach the cell surface. This compound aids in the proper folding and processing of the mutant CFTR protein within the cell, increasing its trafficking to the apical membrane of epithelial cells.[1][2][3]
In addition to its corrector function, this compound exhibits potentiator activity.[4][5] Once the corrected CFTR protein is at the cell surface, this compound helps to increase the channel's open probability, thereby augmenting the flow of chloride ions. This dual action of correcting the protein defect and enhancing its function leads to a more robust restoration of CFTR activity.
Recent studies have highlighted that this potentiating action is distinct from that of other potentiators like ivacaftor and acts synergistically with it. This synergistic relationship is a cornerstone of the efficacy of the triple-combination therapy.
Quantitative Analysis of this compound's Dual Function
The corrector and potentiator activities of this compound have been quantified in various preclinical studies. The following tables summarize key findings, providing a comparative overview of its efficacy alone and in combination with other modulators.
Table 1: Potentiator Activity of this compound
| CFTR Mutant | Assay System | EC50 of this compound | Additional Notes | Reference(s) |
| G551D-CFTR | FRT Cells | ~1.12 nM | In the presence of saturating ivacaftor concentration. | |
| Wild-Type CFTR | Non-CF Human Nasal Epithelia | ~1.50 nM | - |
Table 2: Corrector and Combined Modulator Efficacy on F508del-CFTR
| Modulator(s) | Cell Type | Measurement | Efficacy/Result | Reference(s) |
| This compound | - | Corrector Activity | EC50 = 280 nM | |
| This compound + Tezacaftor + Ivacaftor | Human Nasal Epithelia (F508del/MF) | CFTR Function (% of normal) | 46.5% | |
| This compound + Tezacaftor + Ivacaftor | Intestinal Epithelia (F508del/MF) | CFTR Function (% of normal) | 41.8% | |
| This compound + Tezacaftor + Ivacaftor | Human Nasal Epithelia (F508del homozygous) | CFTR-mediated Cl- secretion (% of normal) | 47.4% | |
| This compound + Tezacaftor + Ivacaftor | Intestinal Epithelia (F508del homozygous) | CFTR-mediated Cl- secretion (% of normal) | 45.9% | |
| This compound (acute) on VX-661 corrected F508del | Human Bronchial Epithelia | Increase in VX-770 potentiated current | ~24% |
Signaling Pathways and Mechanisms
The interplay between this compound's corrector and potentiator functions is crucial for its therapeutic effect. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of this compound's dual activity.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the dual activity of this compound.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.
Experimental Workflow:
Caption: Ussing chamber experimental workflow.
Methodology:
-
Cell Culture: Primary human bronchial or nasal epithelial cells are cultured on permeable supports at an air-liquid interface to form differentiated, polarized monolayers.
-
Modulator Incubation: Cell monolayers are incubated with this compound (typically 3 µM), often in combination with tezacaftor (18 µM) and ivacaftor (1 µM), for 24-48 hours.
-
Ussing Chamber Mounting: The permeable supports are mounted in Ussing chambers bathed in symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C, and gassed with 5% CO2/95% O2.
-
Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
Sequential Additions:
-
Amiloride (100 µM): Added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (10-20 µM): Added to stimulate CFTR activity through cAMP activation.
-
CFTR Potentiator (e.g., Ivacaftor, Genistein): Added to assess potentiation of the activated channel.
-
CFTR inhibitor (e.g., CFTRinh-172, 10-20 µM): Added to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following the addition of forskolin and the subsequent inhibition by a CFTR-specific inhibitor is calculated to determine the CFTR-dependent ion transport.
Forskolin-Induced Swelling (FIS) Assay in Organoids
The FIS assay provides a high-throughput method to assess CFTR function in 3D organoid cultures.
Methodology:
-
Organoid Culture: Intestinal or airway organoids are cultured in a basement membrane matrix.
-
Seeding: 30-80 organoids are seeded per well in a 96-well plate.
-
Modulator Treatment: Organoids are incubated with corrector compounds, such as this compound, for 18-24 hours.
-
Staining: Organoids are stained with a live-cell dye (e.g., Calcein green).
-
FIS Measurement:
-
Potentiators (e.g., ivacaftor) and forskolin (typically 5-10 µM) are added to induce CFTR-mediated fluid secretion into the organoid lumen.
-
Organoid swelling is monitored over time using confocal live-cell microscopy at 37°C.
-
-
Data Analysis: The increase in the cross-sectional area of the organoids is quantified, with the area under the curve (AUC) serving as a measure of CFTR activity.
Western Blot for CFTR Maturation
Western blotting is used to assess the effect of correctors on the maturation of the CFTR protein.
Methodology:
-
Cell Lysis: Cells treated with or without this compound are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (typically on a 6-8% gel).
-
Protein Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for CFTR.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then applied.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified by their molecular weight. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
Patch-Clamp Electrophysiology for Channel Gating
The patch-clamp technique allows for the direct measurement of single CFTR channel activity.
Methodology:
-
Cell Preparation: Cells expressing the CFTR mutant of interest are used.
-
Patch-Clamp Configuration: The excised inside-out patch-clamp configuration is typically used to allow for the application of ATP and PKA to the intracellular side of the membrane patch.
-
Channel Activation: CFTR channels are activated by the addition of MgATP and the catalytic subunit of protein kinase A (PKA) to the intracellular solution.
-
Modulator Application: this compound is added to the extracellular side to assess its potentiator activity on the activated channels.
-
Data Acquisition: Single-channel currents are recorded and analyzed to determine the channel open probability (Po). An increase in Po indicates potentiation.
-
Whole-Cell Configuration: The whole-cell configuration can be used to measure macroscopic CFTR currents in response to modulators.
Logical Relationships in CFTR Modulation
The successful rescue of F508del-CFTR function by the triple-combination therapy relies on a logical sequence of events, as depicted below.
Caption: Logical flow of CFTR rescue by triple-combination therapy.
Conclusion
The dual activity of this compound as both a corrector and a potentiator represents a paradigm shift in the molecular treatment of cystic fibrosis. Its ability to address both the protein processing and channel function defects of mutant CFTR, particularly in synergy with other modulators, has led to significant clinical benefits for a large proportion of the CF population. A thorough understanding of its multifaceted mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of even more effective CFTR modulator therapies.
References
- 1. stemcell.com [stemcell.com]
- 2. Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vitro Testing of (R)-Elexacaftor: Application Notes for Researchers
Introduction
(R)-Elexacaftor (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying cause of cystic fibrosis (CF) in patients with specific CFTR mutations. As a key component of the triple-combination therapy Trikafta®, Elexacaftor works synergistically with other modulators to increase the quantity and function of the CFTR protein at the cell surface.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy using established cell-based assays. These protocols are intended for researchers, scientists, and drug development professionals investigating CFTR modulators.
Mechanism of Action
Elexacaftor functions primarily as a CFTR corrector. It binds to the CFTR protein, facilitating its proper folding and trafficking from the endoplasmic reticulum to the cell surface.[1] This action increases the density of mature, functional CFTR channels on the plasma membrane. Additionally, studies have revealed that Elexacaftor also possesses potentiator activity, meaning it can enhance the channel open probability of the CFTR protein, often acting synergistically with other potentiators like Ivacaftor.[4]
Key In Vitro Assays
The following assays are fundamental for characterizing the in vitro activity of this compound:
-
Ussing Chamber Assay: This electrophysiological technique is the gold standard for measuring ion transport across epithelial cell monolayers. It directly assesses the function of CFTR channels by measuring chloride current.
-
Forskolin-Induced Swelling (FIS) Assay: This cell-based assay utilizes patient-derived intestinal organoids to provide a personalized assessment of CFTR function and response to modulators.
-
Western Blot Analysis: This biochemical method is used to determine the maturation status of the CFTR protein, visualizing the conversion of the immature core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C) that resides at the cell surface.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This protocol details the measurement of CFTR-mediated chloride secretion in polarized epithelial cells.
Cell Lines:
-
Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR.
-
Cystic Fibrosis Bronchial Epithelial (CFBE) cells homozygous for the F508del mutation.
-
Primary Human Bronchial Epithelial (HBE) cells derived from CF patients.
Materials:
-
Ussing Chamber System
-
Krebs-Bicarbonate Ringer (KBR) buffer
-
This compound, Tezacaftor, Ivacaftor
-
Forskolin (FSK)
-
CFTR inhibitor-172 (CFTRinh-172)
-
Amiloride
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: Mount the cell-bearing inserts into the Ussing chamber filled with KBR buffer, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Drug Treatment (Correction): For corrector activity assessment, pre-incubate the cells with this compound (e.g., 3 µM) and Tezacaftor (e.g., 18 µM) for 24-48 hours.
-
Measurement of Short-Circuit Current (Isc): a. Add Amiloride (e.g., 100 µM) to the apical chamber to block sodium channels. b. Sequentially add the following reagents to the apical chamber and record the change in Isc:
- Forskolin (e.g., 20 µM) to activate adenylate cyclase and increase intracellular cAMP, thereby activating CFTR.
- Ivacaftor (e.g., 1 µM or 5 µM) to potentiate the activity of the corrected CFTR channels.
- CFTRinh-172 (e.g., 10 µM or 100 µM) to specifically inhibit the CFTR-mediated current, confirming that the observed current is CFTR-dependent.
-
Data Analysis: The magnitude of the CFTRinh-172-sensitive Isc is a measure of the total CFTR-mediated chloride current. Compare the results from Elexacaftor-treated cells to vehicle-treated controls.
Quantitative Data Summary
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| FRT-F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (% of normal) | Increase of at least 10% over baseline | |
| HBE-F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | CFTR Function (% of wild-type) | ~62% | |
| FRT-G551D | Elexacaftor (acute) | EC50 of potentiating action | 1.50 ± 1.40 nM |
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a patient-specific measure of CFTR function and response to modulators.
Materials:
-
Patient-derived intestinal organoids
-
Basement membrane matrix
-
Standard organoid culture medium
-
This compound, Tezacaftor, Ivacaftor
-
Forskolin (FSK)
-
Calcein Green AM dye
Procedure:
-
Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix.
-
Seeding: Seed 30-80 organoids per well in a 96-well plate.
-
Drug Treatment (Correction): Pre-incubate the organoids with this compound (e.g., 3 µM) and Tezacaftor for 24 hours.
-
Staining and Stimulation: a. Stain the organoids with Calcein Green AM. b. Add Forskolin (e.g., 0.128 µM to 5 µM) to the medium to stimulate CFTR-dependent fluid secretion into the organoid lumen.
-
Live-Cell Imaging: Monitor and capture images of the organoids using confocal live-cell microscopy at 37°C at regular time intervals (e.g., every 10 minutes for 1-2 hours).
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The degree of swelling is proportional to CFTR function. An open-source workflow for standardized analysis is available.
Quantitative Data Summary
| Organoid Genotype | Treatment | Parameter Measured | Result | Reference |
| F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | Mean Swelling (AUC at 0.128 µM Forskolin) | 2433 ± 525 | |
| F508del/Class I | Elexacaftor/Tezacaftor/Ivacaftor | Mean Swelling (AUC at 0.128 µM Forskolin) | 1957 ± 654 |
Western Blot Analysis of CFTR Maturation
This protocol is for assessing the effect of this compound on the glycosylation and maturation of the CFTR protein.
Materials:
-
Cell lysates from treated and untreated cells
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-15% gradient)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat samples at 37°C for 15 minutes (do not boil).
-
SDS-PAGE: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. b. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
-
Data Analysis: Perform densitometric analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) CFTR bands. Normalize to a loading control. An increase in the Band C to Band B ratio indicates enhanced CFTR maturation.
Quantitative Data Summary
| Patient Genotype | Treatment | Parameter Measured | Result | Reference |
| Phe508del homozygous or compound heterozygous | Elexacaftor/Tezacaftor/Ivacaftor | Total CFTR Protein Level | At least a twofold increase in 8 out of 12 patients | |
| F508del/Class I and F508del/F508del | Elexacaftor/Tezacaftor/Ivacaftor | Mature CFTR (Band C) | Increased expression upon treatment |
Visualizations
CFTR Signaling and Modulator Action
Caption: Signaling pathway of CFTR correction and potentiation by Elexacaftor and Ivacaftor.
Experimental Workflow: Ussing Chamber Assay
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Experimental Workflow: Forskolin-Induced Swelling (FIS) Assay
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. The rescue of F508del-CFTR by elexacaftor/tezacaftor/ivacaftor (Trikafta) in human airway epithelial cells is underestimated due to the presence of ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ussing Chamber Assay for (R)-Elexacaftor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to defective chloride and bicarbonate transport across epithelial surfaces.[1] The Ussing chamber is a gold-standard technique for studying epithelial ion transport in vitro, providing a robust system to measure the function of the CFTR protein.[1][2][3][4] This application note provides a detailed protocol for utilizing the Ussing chamber to evaluate the efficacy of (R)-Elexacaftor, a CFTR modulator, in restoring the function of mutant CFTR protein.
This compound is a component of the triple-combination therapy Trikafta and functions as a CFTR corrector. It aids in the proper folding and trafficking of the CFTR protein to the cell surface. Additionally, studies have shown that Elexacaftor also possesses potentiator activity, enhancing the channel gating of CFTR at the cell membrane. The Ussing chamber assay allows for the direct, quantitative measurement of these effects by recording the short-circuit current (Isc), a measure of net ion transport across the epithelium.
Signaling Pathway of CFTR Modulation by this compound
This compound, in combination with other modulators like Tezacaftor and Ivacaftor, addresses the underlying molecular defects in CF. Elexacaftor and Tezacaftor act as correctors, facilitating the processing and trafficking of the CFTR protein to the cell surface. Ivacaftor is a potentiator that increases the channel open probability (gating) of the CFTR protein at the cell surface. Elexacaftor has also been shown to have a co-potentiator effect. The combined action of these modulators leads to an increased quantity and function of CFTR at the cell surface, resulting in enhanced chloride ion transport.
Experimental Protocols
Cell Culture
Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports at an air-liquid interface (ALI) to achieve a well-differentiated, polarized monolayer.
-
Seeding: Seed F508del-HBE cells onto permeable filter supports.
-
Proliferation: Culture cells submerged in growth media until confluent.
-
Differentiation: Once confluent, establish an ALI by removing the apical medium and continue to feed the cells from the basolateral side. Culture for 4-6 weeks to allow for full differentiation.
-
Treatment (Correction): Prior to the Ussing chamber experiment, treat the differentiated HBE cells with this compound (e.g., 3 µM) for 24-48 hours to allow for correction of the F508del-CFTR protein. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.
Ussing Chamber Assay
The Ussing chamber is used to measure the short-circuit current (Isc) across the HBE cell monolayers.
-
Chamber Setup:
-
Mount the permeable supports containing the HBE monolayers in the Ussing chamber.
-
Fill both the apical and basolateral chambers with Krebs-Ringer bicarbonate solution, pre-warmed to 37°C and bubbled with 95% O2 / 5% CO2.
-
Maintain a chloride gradient by using a low chloride solution in the apical chamber and a normal chloride solution in the basolateral chamber to enhance the driving force for chloride secretion.
-
-
Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
Experimental Procedure:
-
Inhibit Sodium Channels: Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the CFTR-mediated chloride current.
-
Establish Baseline: Record the stable baseline Isc after amiloride addition.
-
Acute Potentiation: For assessing the potentiator effect of this compound, add the compound acutely to the apical chamber of corrector-treated and untreated cells.
-
Activate CFTR: Add a cAMP agonist, such as Forskolin (e.g., 10-20 µM), to the apical chamber to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Inhibit CFTR: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 10-20 µM), to the apical chamber to confirm that the observed current is indeed mediated by CFTR. The decrease in Isc following inhibitor addition represents the total CFTR-mediated current.
-
Experimental Workflow
The following diagram illustrates the sequential steps of the Ussing chamber experiment to assess the efficacy of this compound.
Data Presentation
The quantitative data obtained from the Ussing chamber experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound Correction on CFTR-Mediated Isc
| Treatment Group | Baseline Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle Control (DMSO) | |||
| This compound (3 µM, 24h) |
Table 2: Acute Potentiator Effect of this compound
| Pre-treatment | Acute Addition | Forskolin-Stimulated ΔIsc (µA/cm²) |
| Vehicle Control | Vehicle Control | |
| Vehicle Control | This compound (100 nM) | |
| This compound (3 µM, 24h) | Vehicle Control | |
| This compound (3 µM, 24h) | This compound (100 nM) |
Conclusion
The Ussing chamber assay is an indispensable tool for the functional characterization of CFTR modulators like this compound. This protocol provides a detailed framework for assessing both the corrector and potentiator activities of this compound on mutant CFTR. The data generated from these experiments are crucial for understanding the mechanism of action and for the preclinical evaluation of novel CF therapies. The use of well-differentiated primary human airway epithelia ensures high physiological relevance, making the results predictive of in vivo efficacy.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of (R)-Elexacaftor-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, resulting in little to no functional protein at the cell surface.[1] Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with tezacaftor and ivacaftor (Trikafta), significantly improves the processing and function of F508del-CFTR.[3][4] Elexacaftor acts as a "corrector" by binding to the mutated CFTR protein and facilitating its proper folding and trafficking to the cell membrane.
Western blot analysis is an indispensable technique for evaluating the efficacy of CFTR correctors like (R)-Elexacaftor. This method allows for the visualization and quantification of different CFTR protein glycoforms, providing insights into its maturation and trafficking. The CFTR protein exists in different forms that can be distinguished by their molecular weight on a Western blot. The immature, core-glycosylated form found in the ER is known as "Band B" (~130-140 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus and resides at the plasma membrane is termed "Band C" (~160-180 kDa). An increase in the Band C to Band B ratio is indicative of improved CFTR protein maturation and successful trafficking.
These application notes provide a detailed protocol for performing Western blot analysis to assess the effect of this compound treatment on CFTR protein expression and maturation in cultured cells.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometric analysis of the protein bands is essential for quantifying the changes in CFTR expression and maturation.
Table 1: Densitometric Analysis of CFTR Protein Levels Post-(R)-Elexacaftor Treatment
| Treatment Group | Band B Intensity (Arbitrary Units) | Band C Intensity (Arbitrary Units) | Band C / Band B Ratio | Fold Change in Band C vs. Control | Loading Control (e.g., β-actin) |
| Vehicle Control (DMSO) | 1.0 | ||||
| This compound (1 µM) | |||||
| This compound (3 µM) | |||||
| This compound (10 µM) | |||||
| Positive Control (e.g., Elexacaftor/Tezacaftor/Ivacaftor) |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
A variety of cell lines are suitable for studying the effects of CFTR modulators. Human bronchial epithelial (HBE) cells, such as CFBE41o- cells stably expressing F508del-CFTR, are a commonly used and relevant model. Alternatively, heterologous expression systems like HEK293 or CHO cells transfected with F508del-CFTR can be used.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes to ensure they reach 70-80% confluency at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 3, 10 µM).
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period, typically 24-48 hours, at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
Protocol:
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well or dish.
-
Scraping and Collection: Scrape the cells from the surface of the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
Protocol:
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions and calculate the protein concentration of each sample.
SDS-PAGE and Western Blotting
Protocol:
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with Laemmli sample buffer. Heat the samples at 37°C for 15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation.
-
SDS-PAGE: Load the samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR antibodies targeting different epitopes) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
Data Analysis
Protocol:
-
Image Capture: Capture the image of the Western blot.
-
Densitometry: Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).
-
Ratio Calculation: Calculate the ratio of Band C to Band B to assess CFTR maturation.
-
Comparison: Compare the results from this compound-treated samples to the controls.
Visualizations
Caption: Mechanism of this compound on F508del-CFTR processing and trafficking.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Caption: Logical flow of expected outcomes from this compound treatment.
References
- 1. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) [trikaftahcp.com]
- 4. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Chiral High-Performance Liquid Chromatography Method for the Enantioselective Analysis of (R)-Elexacaftor
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Elexacaftor, a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy. As Elexacaftor is a chiral molecule, the ability to separate and quantify its enantiomers is critical for pharmaceutical development and quality control. This document provides a detailed protocol for the chiral separation of Elexacaftor enantiomers using a polysaccharide-based chiral stationary phase (CSP). The proposed method is designed to be a starting point for researchers and analysts working on the stereospecific analysis of this important therapeutic agent.
Introduction
Elexacaftor (VX-445) is a next-generation CFTR corrector that, in combination with other modulators, significantly improves outcomes for patients with cystic fibrosis.[1] Elexacaftor possesses a single chiral center, leading to the existence of two enantiomers, this compound and (S)-Elexacaftor. The specific stereoisomer, this compound, is the therapeutically active agent. Therefore, a robust and reliable analytical method to ensure the enantiomeric purity of Elexacaftor is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[2] This application note outlines a proposed methodology for the chiral separation of Elexacaftor enantiomers.
Experimental Protocols
This section details the proposed materials and methods for the chiral HPLC analysis of this compound.
2.1. Materials and Reagents
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA) and Diethylamine (DEA) of analytical grade.
-
Standards: Racemic Elexacaftor, and purified this compound and (S)-Elexacaftor reference standards.
-
Sample Diluent: A mixture of n-Hexane and IPA (e.g., 80:20 v/v).
2.2. Instrumentation
An HPLC system equipped with:
-
A pump capable of delivering a stable flow rate.
-
An autosampler with a temperature-controlled tray.
-
A column compartment with temperature control.
-
A UV or Diode Array Detector (DAD).
2.3. Proposed Chromatographic Conditions
Due to the complex structure of Elexacaftor, containing multiple sites for chiral interaction, polysaccharide-based CSPs are a logical starting point for method development.[3][4] Both normal-phase and polar organic modes should be screened.
Table 1: Proposed HPLC Conditions for Chiral Separation of Elexacaftor
| Parameter | Proposed Condition 1 (Normal Phase) | Proposed Condition 2 (Polar Organic) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v) | Methanol / Trifluoroacetic Acid (TFA) (e.g., 100:0.1 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic Elexacaftor and dissolve in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Preparation: Prepare samples containing Elexacaftor at a similar concentration to the working standard using the same diluent.
Method Development and Optimization Strategy
A systematic approach is recommended for developing and optimizing the chiral separation method.
3.1. Column Screening
Screen a variety of polysaccharide-based CSPs, such as those based on amylose and cellulose derivatives, under both normal-phase and polar organic conditions.
3.2. Mobile Phase Optimization
-
Normal Phase: Vary the ratio of the alcoholic modifier (e.g., IPA, EtOH) to n-Hexane. The addition of a small amount of an acidic (e.g., TFA) or basic (e.g., DEA) additive can significantly improve peak shape and resolution.
-
Polar Organic Mode: Evaluate different polar organic solvents like methanol, ethanol, and acetonitrile. The addition of additives should also be investigated.
3.3. Flow Rate and Temperature Optimization
Adjust the flow rate and column temperature to improve resolution, analysis time, and peak symmetry.
Data Presentation
All quantitative data from the method development and validation should be summarized in tables for clear comparison.
Table 2: Example Data Summary for Method Optimization
| Mobile Phase Composition (n-Hexane:IPA:TFA) | Retention Time (R-Elexacaftor) (min) | Retention Time (S-Elexacaftor) (min) | Resolution (Rs) |
| 90:10:0.1 | 8.5 | 9.2 | 1.4 |
| 85:15:0.1 | 7.2 | 7.8 | 1.6 |
| 80:20:0.1 | 6.1 | 6.5 | 1.3 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development of the chiral HPLC method for this compound analysis.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the development of a chiral HPLC method for the enantioselective analysis of this compound. The successful implementation of such a method is crucial for ensuring the quality, safety, and efficacy of Elexacaftor-containing pharmaceutical products. The provided protocols and workflow are intended to serve as a valuable resource for researchers and analysts in the pharmaceutical industry. Further experimental work is required to validate the proposed methodology and establish its suitability for routine analysis.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (R)-Elexacaftor Quantification using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elexacaftor, in combination with Tezacaftor and Ivacaftor, represents a significant advancement in the treatment of cystic fibrosis for patients with specific gene mutations. As a key component of this triple-combination therapy, accurate quantification of (R)-Elexacaftor (also known as VX-445) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2][3][4][5] This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described herein are compiled from validated methods published in peer-reviewed literature, offering robust and reproducible procedures for researchers in the field.
Experimental Workflow Overview
The general workflow for the quantification of this compound in biological samples involves sample preparation, liquid chromatographic separation, and detection by tandem mass spectrometry. An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Elexacaftor-d3), is typically added at the beginning of the sample preparation process to ensure accuracy and precision.
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting Elexacaftor from plasma samples.
Materials:
-
Human plasma (EDTA)
-
This compound analytical standard
-
Elexacaftor-d3 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike drug-free human plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (e.g., Elexacaftor-d3 at 0.5 µg/mL in methanol).
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 5 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
The following are typical liquid chromatography conditions for the separation of Elexacaftor from endogenous plasma components.
Instrumentation and Columns:
-
UHPLC system such as an Agilent 1290 Infinity II or equivalent.
-
Reversed-phase C18 column, for example, a Hypersil Gold aQ column (2.1 mm × 50 mm, 1.9 µm).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. or Methanol
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 50 °C |
| Flow Rate | 600 µL/min |
| Injection Volume | 1-10 µL |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
Protocol 3: Mass Spectrometry
Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4500, Thermo TSQ Quantiva).
-
Electrospray ionization (ESI) source in positive ion mode.
Mass Spectrometric Parameters:
| Parameter | This compound | Elexacaftor-d3 (IS) |
|---|---|---|
| Precursor Ion (Q1) m/z | 598.2 | 601.3 |
| Product Ion (Q3) m/z (Quantifier) | 328.9 | 502.2 |
| Product Ion (Q3) m/z (Qualifier) | 423.3 | - |
| Collision Gas | Argon | Argon |
| Vaporizer Temperature | 350 °C | 350 °C |
| Capillary Temperature | 350 °C | 350 °C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of Elexacaftor.
Table 1: Linearity and Sensitivity
| Reference | Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Pigliasco et al. (2023) | Plasma, DPS, VAMS | 0.020 - 12.000 | 0.020 |
| Baldelli et al. (2023) | Plasma | 0.008 - 12 (mg/L) | 0.008 (mg/L) |
| Carlin et al. (2020) | Plasma | 0.0025 - 1 | Not explicitly stated, but validated down to 0.0025 |
| Di Francesco et al. (2022) | Plasma | 0.1 - 20 | 0.1 |
| JAPS (2024) | Plasma | Not specified | 0.000151 |
Table 2: Precision and Accuracy
| Reference | Precision (%CV) | Accuracy (%) |
| Di Francesco et al. (2022) | Intra- and inter-day ≤15% | Intra- and inter-day ≤15% |
| Carlin et al. (2020) | Reproducibility: 99.91–100% | 90.62–94.51% |
| JAPS (2024) | At LLOQ: 4.24% | At LLOQ: 80.57% |
Method Validation and Quality Control
The described methods have been validated according to guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). Validation parameters typically include selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. It is essential for any laboratory adopting these methods to perform their own validation to ensure the method is suitable for its intended purpose.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the validation parameters that ensure a robust and reliable quantification method.
Conclusion
The LC-MS/MS methods outlined provide a comprehensive framework for the sensitive and specific quantification of this compound in biological matrices. The detailed protocols and compiled performance data serve as a valuable resource for researchers and drug development professionals. Adherence to these validated procedures will facilitate reliable data generation for pharmacokinetic assessments and therapeutic drug monitoring, ultimately contributing to the optimized use of this important cystic fibrosis therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-Elexacaftor in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Elexacaftor is a key component of the triple-combination cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor). As a CFTR corrector, elexacaftor plays a crucial role in addressing the underlying molecular defect in many individuals with cystic fibrosis (CF), particularly those with the F508del mutation.[1][2] This document provides detailed application notes and protocols for the use of this compound in primary human bronchial epithelial (HBE) cells, a critical in vitro model for studying CF pathophysiology and the effects of CFTR modulators.
Elexacaftor functions by facilitating the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][2] It binds to a different site on the CFTR protein than other correctors like tezacaftor, providing a synergistic effect in rescuing the function of the F508del-CFTR protein.[1] The combination of elexacaftor and tezacaftor improves the quantity of CFTR protein at the cell surface, while the potentiator, ivacaftor, enhances the channel's open probability, leading to increased chloride and bicarbonate transport. Studies in primary HBE cells have demonstrated that this triple combination, often referred to as ETI, significantly restores CFTR function to levels that are a substantial percentage of normal.
Beyond its primary role in correcting CFTR function, research suggests that elexacaftor-containing therapies can lead to broader cellular and physiological benefits. These include alterations in gene expression related to inflammation and tissue remodeling, as well as changes in cellular lipid profiles. This highlights the importance of studying its effects in a physiologically relevant context, such as primary HBE cells.
Data Presentation
The following tables summarize quantitative data from studies utilizing elexacaftor in primary human bronchial epithelial cells and related models.
Table 1: Effect of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on F508del-CFTR Function and Maturation
| Cell Type | Treatment | Endpoint | Result | Reference |
| Primary HBE cells (F508del homozygous) | ETI | CFTR-mediated Cl- secretion | Increased to 47.4% of normal | |
| Primary HBE cells (one F508del allele) | ETI | CFTR function in nasal epithelia | Increased to 46.5% of normal | |
| CFBE41o- cells (expressing F508del-CFTR) | ETI (3 µM Elexacaftor, 18 µM Tezacaftor, 1 µM Ivacaftor) | Mature (Band C) F508del-CFTR | Robustly and significantly increased compared to DMSO control | |
| CFBE41o- cells (expressing F508del-CFTR) | Reduced ETI concentrations (33% of standard dose) | F508del-CFTR function and maturation | Retained most of the corrective effect | |
| CFBE41o- cells (expressing F508del-CFTR) | 2 hours of ETI treatment | CFTR-dependent current | ~50% preserved | |
| CFBE F508del-CFTR cells | Elexacaftor/Tezacaftor | Mature (Band C) F508del-CFTR | Significantly increased compared to non-treated cells |
Table 2: Gene Expression and Other Cellular Changes in Response to ETI in Primary Airway Epithelial Cells
| Cell Type | Treatment | Endpoint | Result | Reference |
| Primary human AEC | ETI (48 hours) | DEFB1 (defensin) gene expression | Increased | |
| Primary human AEC | ETI (48 hours) | MMP10 and MMP12 gene expression | Decreased | |
| Primary human AEC | ETI (48 hours) | HMOX1 (stress response gene) expression | Reduced | |
| Bronchial epithelial cell lines (wild-type and F508del CFTR) | ETI | Lactosylceramide levels | Reduced | |
| Bronchial epithelial cell lines (wild-type and F508del CFTR) | ETI | Gangliosides GM1 and GD1a content | Increased |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Bronchial Epithelial Cells with Elexacaftor
This protocol describes the general procedure for treating primary HBE cells with elexacaftor, typically as part of the ETI combination, to assess its impact on CFTR function and other cellular parameters.
Materials:
-
Primary human bronchial epithelial cells cultured on permeable supports
-
Cell culture medium
-
Elexacaftor, Tezacaftor, Ivacaftor (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Ussing chamber system
-
Patch-clamp setup
-
Reagents for Western blotting (lysis buffer, antibodies, etc.)
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Culture: Culture primary HBE cells on permeable supports until fully differentiated and exhibiting a stable transepithelial resistance.
-
Compound Preparation: Prepare stock solutions of elexacaftor, tezacaftor, and ivacaftor in DMSO. On the day of the experiment, dilute the stock solutions in a pre-warmed cell culture medium to the desired final concentrations. A common concentration for elexacaftor is 3 µM. A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Treatment: Remove the existing medium from the apical and basolateral compartments of the cell culture inserts. Add the medium containing the ETI combination or the vehicle control to the basolateral side of the inserts. Add fresh medium to the apical side.
-
Incubation: Incubate the cells for the desired duration. A typical incubation time to assess effects on CFTR maturation and function is 24 to 48 hours.
-
Functional Analysis (Ussing Chamber):
-
Mount the permeable supports in an Ussing chamber.
-
Measure the short-circuit current (Isc) to assess ion transport.
-
Stimulate CFTR-dependent chloride secretion using agonists like forskolin.
-
Inhibit CFTR function with a specific inhibitor to confirm the specificity of the current.
-
-
Biochemical Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with antibodies specific for CFTR to detect the immature (Band B) and mature (Band C) forms.
-
Use a loading control like GAPDH to normalize protein levels.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for genes of interest (e.g., DEFB1, MMP10, MMP12, HMOX1).
-
Protocol 2: Assessment of CFTR Channel Activity using Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to directly measure CFTR channel activity in HBE cells following treatment with elexacaftor-containing compounds.
Materials:
-
Primary HBE cells cultured on appropriate surfaces for patch-clamping
-
Patch-clamp rig (microscope, micromanipulators, amplifier)
-
Glass pipettes
-
Intracellular and extracellular recording solutions
-
CFTR channel activators (e.g., forskolin, genistein)
-
Elexacaftor/Tezacaftor/Ivacaftor
Procedure:
-
Cell Preparation and Treatment: Culture and treat HBE cells with ETI or vehicle control as described in Protocol 1.
-
Pipette Preparation: Pull and polish glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place the cell-containing coverslip in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -50 mV.
-
Apply voltage steps to elicit currents.
-
-
Data Acquisition:
-
Record whole-cell currents before and after the application of CFTR activators.
-
Analyze the current-voltage relationship to determine the characteristics of the CFTR-mediated currents.
-
Visualizations
Caption: Mechanism of Elexacaftor in triple-combination therapy.
Caption: Workflow for studying Elexacaftor in HBE cells.
Caption: Synergistic action of ETI components.
References
Application Notes and Protocols: Computational Docking of (R)-Elexacaftor to CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface. Elexacaftor (VX-445), a CFTR corrector, is a key component of the highly effective triple-combination therapy Trikafta®. It functions by binding to the CFTR protein, facilitating its proper folding, and enabling its trafficking to the plasma membrane. Elexacaftor is classified as a type III corrector, acting synergistically with type I correctors like Tezacaftor.[1][2] This document provides detailed protocols for the computational docking of (R)-Elexacaftor to the CFTR protein, a critical step in understanding its mechanism of action and in the development of novel CFTR modulators.
Data Presentation
Table 1: In Vitro Efficacy of Elexacaftor on F508del-CFTR
| Parameter | Condition | Value | Reference |
| EC50 of F508del-CFTR Correction | Elexacaftor/Tezacaftor Treatment | ~1.1 µM | [3] |
| F508del-CFTR Plasma Membrane Density | Elexacaftor/Tezacaftor Treatment | ~45% of Wild-Type | [3] |
| F508del-CFTR Chloride Current | Elexacaftor/Tezacaftor/Ivacaftor Treatment | ~60% of Wild-Type | [1] |
| Isc (Short-circuit current) - CFBE F508del cells | Elexacaftor/Tezacaftor/Ivacaftor | Increased compared to other correctors | |
| Isc (Short-circuit current) - F508del-HAE cells | Elexacaftor/Tezacaftor/Ivacaftor | Significantly increased |
Experimental Protocols
Protocol 1: Computational Docking of this compound to CFTR
This protocol outlines the steps for performing molecular docking of this compound to the human CFTR protein. This process predicts the preferred binding orientation and affinity of the ligand to the protein target.
1. Preparation of the CFTR Protein Structure
a. Obtain the CFTR structure: Download the cryo-EM structure of the human CFTR protein from the Protein Data Bank (PDB). A suitable ATP-bound conformation, such as PDB ID: 6MSM, is recommended.
b. Pre-process the protein: i. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of Elexacaftor. ii. Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. iii. Assign partial charges to all atoms using a force field such as AMBER or CHARMM. iv. Identify and repair any missing residues or atoms in the PDB file using tools like MODELLER or the protein preparation wizard in Schrödinger Maestro.
2. Preparation of the this compound Ligand Structure
a. Obtain the ligand structure: The 3D structure of this compound can be obtained from a chemical database like PubChem (CID: 135565931) or synthesized using a molecular modeling software.
b. Prepare the ligand: i. Generate a 3D conformation of the ligand. ii. Assign partial charges and define rotatable bonds. iii. Perform energy minimization of the ligand structure using a suitable force field.
3. Definition of the Binding Site
a. Based on cryo-EM studies, the binding site for Elexacaftor is located at the interface of transmembrane helices (TMs) 2, 10, 11, and the N-terminal lasso motif. b. Define a docking grid box that encompasses this binding site. The box should be large enough to allow for translational and rotational sampling of the ligand.
4. Molecular Docking Simulation
a. Select a docking program: Utilize a validated molecular docking program such as AutoDock, Glide, or GOLD.
b. Configure docking parameters: i. Set the number of docking runs (e.g., 100) to ensure thorough sampling of the conformational space. ii. Use a suitable scoring function to evaluate the binding poses. The scoring function should account for van der Waals interactions, electrostatic interactions, and hydrogen bonding. iii. Employ a flexible docking protocol to allow for conformational changes in both the ligand and the protein side chains within the binding pocket.
5. Analysis of Docking Results
a. Cluster the docking poses: Group the resulting ligand poses based on their root-mean-square deviation (RMSD).
b. Rank the poses: Rank the clustered poses based on their predicted binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.
c. Visualize the best-ranked pose: Use molecular visualization software (e.g., PyMOL, VMD) to analyze the interactions between this compound and the CFTR protein. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
d. Perform post-docking analysis: Consider running molecular dynamics (MD) simulations on the top-ranked protein-ligand complex to assess its stability and further refine the binding pose.
Visualizations
Caption: CFTR channel activation signaling pathway.
References
Application Notes and Protocols: Synthesis and Evaluation of (R)-Elexacaftor Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of (R)-Elexacaftor and the subsequent evaluation of its derivatives to establish a structure-activity relationship (SAR). This compound is a key component of the triple-combination therapy Trikafta®, which has revolutionized the treatment of cystic fibrosis (CF). As a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor facilitates the cellular processing and trafficking of mutant CFTR protein to the cell surface. The development of novel Elexacaftor derivatives is a promising avenue for identifying compounds with improved efficacy, selectivity, and pharmacokinetic profiles. While specific SAR data for a broad range of Elexacaftor derivatives are not extensively published, this guide presents a representative synthetic route for the parent compound based on available literature and patents. Furthermore, it offers detailed, state-of-the-art protocols for the essential biological assays required to characterize the functional and biochemical effects of novel analogs.
Introduction
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.[2][3]
CFTR modulators are a class of small molecules designed to correct these defects. Elexacaftor (VX-445) is a CFTR corrector that, in combination with another corrector, Tezacaftor, and a potentiator, Ivacaftor, significantly improves the quantity and function of the F508del-CFTR protein at the cell surface.[4] This triple-combination therapy, known as Trikafta®, has demonstrated remarkable clinical benefits for individuals with at least one F508del mutation.
The exploration of this compound's structure-activity relationship is crucial for the development of the next generation of CFTR modulators. By systematically modifying the chemical scaffold of Elexacaftor, researchers can identify key structural motifs that contribute to its corrector activity and gain insights into its mechanism of action. This document provides a framework for such studies, detailing a representative synthesis and the critical biological assays for evaluating novel derivatives.
Representative Synthesis of this compound
The synthesis of this compound is a convergent process that involves the preparation of three key intermediates, which are then coupled to a central dichloronicotinic acid core. The following is a representative multi-step synthesis based on disclosed routes.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Methyl (E)-3-methoxyacrylate
-
Hydrazine monohydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Hydrochloric acid (HCl)
-
Piperidone hydrochloride
-
Chloroform
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
tert-Butyl 2,6-dichloronicotinate
-
1,1'-Carbonyldiimidazole (CDI)
-
(R)-2,2,4-trimethylpyrrolidine
-
(1,3-Dimethyl-1H-pyrazol-5-yl)sulfonamide
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
Part 1: Synthesis of the Pyrazole Moiety
-
Step 1a: Synthesis of Boc-protected Pyrazolone. To a solution of methyl (E)-3-methoxyacrylate in a suitable solvent, add hydrazine monohydrate. Heat the reaction mixture to effect cyclization. After cooling, protect the resulting pyrazolone with di-tert-butyl dicarbonate to yield the Boc-protected pyrazolone.
-
Step 1b: Mitsunobu Reaction. Dissolve the Boc-protected pyrazolone, 3,3,3-trifluoro-2,2-dimethylpropan-1-ol, and triphenylphosphine in an appropriate solvent like THF. Cool the mixture and add diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Step 1c: Boc Deprotection. Treat the product from the previous step with a solution of HCl in a suitable solvent to remove the Boc protecting group, yielding the trifluoroalkoxy-substituted pyrazole.
Part 2: Synthesis of the Chiral Pyrrolidine Moiety
-
Step 2a: Ring Contraction. A multi-step ring-contraction procedure starting from piperidone can be employed to synthesize the chiral pyrrolidine. This process can be achieved through various published methods, including those involving a Favorskii-type rearrangement.
-
Step 2b: Asymmetric Hydrogenation and Reduction. Introduce the chiral methyl stereocenter via asymmetric hydrogenation using a suitable rhodium or ruthenium catalyst. Subsequent reduction of the resulting intermediate, for example with LiAlH₄, affords the desired (R)-2,2,4-trimethylpyrrolidine.
Part 3: Assembly of the Final Compound
-
Step 3a: First Nucleophilic Aromatic Substitution. React tert-butyl 2,6-dichloronicotinate with the trifluoroalkoxy-substituted pyrazole from Part 1 in the presence of a suitable base.
-
Step 3b: Ester Hydrolysis. Hydrolyze the tert-butyl ester of the product from the previous step under acidic conditions to yield the corresponding carboxylic acid.
-
Step 3c: Amide Coupling. Activate the carboxylic acid with a coupling agent such as CDI, followed by the addition of (1,3-dimethyl-1H-pyrazol-5-yl)sulfonamide to form the sulfonamide linkage.
-
Step 3d: Second Nucleophilic Aromatic Substitution. In the final step, couple the product from Step 3c with (R)-2,2,4-trimethylpyrrolidine from Part 2 in the presence of a base to yield this compound.
-
Purification. Purify the final product by column chromatography or recrystallization. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HPLC).
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Data Presentation
A systematic SAR study involves synthesizing a library of derivatives and evaluating their biological activity. The data should be organized in a clear, tabular format to facilitate comparison. Key modifications could include alterations to the pyrazole rings, the trifluoroalkoxy group, the sulfonamide linker, and the pyrrolidine moiety.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R¹ Modification (Pyrrolidine) | R² Modification (Trifluoroalkoxy) | CFTR Correction (EC₅₀, µM) | CFTR Trafficking (% of WT) |
| This compound | 2,2,4-trimethyl | 3,3,3-trifluoro-2,2-dimethylpropoxy | 0.1 | 50 |
| Derivative 1 | 2,2-dimethyl | 3,3,3-trifluoro-2,2-dimethylpropoxy | 0.5 | 35 |
| Derivative 2 | 2,2,4-trimethyl | 3,3,3-trifluoropropoxy | 0.3 | 45 |
| Derivative 3 | 2,2,4-trimethyl | 2,2-dimethylpropoxy | 2.5 | 15 |
| Derivative 4 | 2,2,4-trimethyl | 3,3,3-trifluoro-2,2-dimethylpropoxy | 0.2 | 48 |
| (modified sulfonamide linker) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Biological Evaluation Protocols
The following are detailed protocols for key assays to determine the efficacy of newly synthesized Elexacaftor derivatives as CFTR correctors.
Protocol 1: CFTR Maturation and Trafficking Assay (Western Blot)
This assay assesses the ability of a compound to correct the misprocessing of F508del-CFTR by observing the conversion of the core-glycosylated form (Band B) to the complex-glycosylated, mature form (Band C).
Materials:
-
Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Wet or semi-dry transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CFTR (e.g., clone 596) and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Plate F508del-CFTR HBE cells and grow to confluence. Treat the cells with various concentrations of the Elexacaftor derivatives (or DMSO as a vehicle control) for 24-48 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for Band B (immature CFTR) and Band C (mature CFTR).
-
Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).
-
Normalize the results to the loading control.
-
Protocol 2: Functional Assessment using the Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a quantitative measure of CFTR function in a physiologically relevant 3D cell culture model.
Materials:
-
Patient-derived intestinal organoids (e.g., from individuals homozygous for F508del-CFTR).
-
Basement membrane matrix.
-
96-well plates.
-
Organoid culture medium.
-
Forskolin solution.
-
Live-cell imaging system with environmental control (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Organoid Seeding: Dissociate and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.
-
Compound Treatment: Add organoid culture medium containing the Elexacaftor derivatives at desired concentrations (and appropriate controls) to the wells. Incubate for 24-48 hours.
-
Assay Initiation: Just before imaging, replace the medium with fresh medium containing 5 µM forskolin to activate CFTR.
-
Live-Cell Imaging: Place the plate in the live-cell imaging system and acquire brightfield images of the organoids every 15-30 minutes for 1-2 hours.
-
Data Analysis:
-
Measure the cross-sectional area of each organoid at each time point using image analysis software.
-
Normalize the area at each time point to the area at time zero (before forskolin addition).
-
Calculate the area under the curve (AUC) for the swelling response for each condition.
-
Determine the EC₅₀ of the compounds by plotting the AUC against the compound concentration.
-
Protocol 3: Ussing Chamber Electrophysiology
The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers and provides a direct measure of CFTR-dependent chloride secretion.
Materials:
-
Primary HBE cells from CF patients grown on permeable supports.
-
Ussing chamber system.
-
Ringer's solution.
-
Amiloride (to block epithelial sodium channels, ENaC).
-
Forskolin (to activate CFTR).
-
Ivacaftor or another potentiator (to maximize channel opening).
-
CFTRinh-172 (a specific CFTR inhibitor).
Procedure:
-
Cell Culture and Treatment: Culture primary HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with corrector compounds for 24-48 hours.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, bathing both the apical and basolateral sides with Ringer's solution maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Add amiloride to the apical chamber to inhibit ENaC-mediated current.
-
Add forskolin to both chambers to stimulate CFTR.
-
Add a potentiator (e.g., Ivacaftor) to the apical chamber to further activate CFTR.
-
Finally, add CFTRinh-172 to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis: The CFTR-mediated Isc is calculated as the difference in current before and after the addition of CFTRinh-172. Compare the Isc from derivative-treated cells to that of vehicle-treated and positive control-treated cells.
Signaling Pathway and Experimental Workflow Visualization
Caption: Experimental workflow for SAR studies.
Caption: Mechanism of action of Elexacaftor.
Conclusion
The protocols and methodologies outlined in this document provide a comprehensive guide for the synthesis and evaluation of this compound derivatives. While detailed SAR data for Elexacaftor analogs remain largely proprietary, the provided synthetic strategy for the parent compound and the detailed biological assays offer a robust platform for initiating novel drug discovery programs. By applying these methods, researchers can systematically explore the chemical space around the Elexacaftor scaffold, with the ultimate goal of identifying new CFTR correctors with enhanced therapeutic properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Elexacaftor Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-Elexacaftor in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is the R-enantiomer of Elexacaftor, a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta®.[1] Like many small molecule drugs, this compound is a poorly water-soluble compound.[] This low aqueous solubility can pose a significant challenge for in vitro assays, as achieving the desired concentrations in aqueous buffer systems is essential for accurate and reproducible experimental results. Insufficient solubility can lead to drug precipitation, inaccurate dosing, and unreliable data.
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S | [1][] |
| Molecular Weight | 597.65 g/mol | [] |
| Appearance | White to off-white solid | |
| Melting Point | 206-208 °C | |
| Solubility | Slightly soluble in DMSO, Chloroform, and Methanol | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Q3: What is the target concentration of this compound typically required for in vitro assays?
A3: The effective concentration of this compound can vary depending on the specific assay and cell type. However, a key reference point is its half-maximal effective concentration (EC₅₀) for correcting the function of the F508del-CFTR protein, which is approximately 0.29 µM. For in vitro experiments, researchers often work with concentrations ranging from nanomolar to low micromolar levels. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro assays.
Issue: Precipitation of this compound observed in aqueous buffer.
Root Cause Analysis:
-
Low intrinsic solubility: this compound has poor aqueous solubility.
-
Inappropriate solvent: The chosen solvent may not be suitable for maintaining solubility upon dilution in aqueous media.
-
Solvent concentration: The final concentration of the organic solvent in the assay medium may be too low to keep the compound in solution.
-
Temperature effects: Changes in temperature during the experiment can affect solubility.
Solutions and Experimental Protocols:
1. Co-Solvent Systems:
The use of water-miscible organic solvents, known as co-solvents, is a common and effective technique to increase the solubility of lipophilic compounds.
Experimental Protocol: Preparing this compound Stock Solution with DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). A stock concentration of 100 mg/mL in DMSO is reported to be achievable with ultrasonic assistance.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle heating may also aid dissolution.
-
Store the stock solution at -80°C for up to 6 months.
-
-
Assay Preparation:
-
When preparing your working solution, dilute the DMSO stock directly into your aqueous assay medium.
-
Crucially, ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability or the assay endpoint. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines, though concentrations above 1-2% can be cytotoxic.
-
Logical Workflow for Co-Solvent Usage
Caption: Workflow for preparing this compound solutions using a DMSO co-solvent system.
2. Formulation with Excipients:
For more challenging solubility issues, a formulation containing surfactants and polymers can be employed.
Experimental Protocol: Preparing this compound with a Multi-Component Vehicle
This protocol is adapted from a formulation known to enhance the solubility of poorly soluble compounds for in vitro and in vivo studies.
-
Vehicle Preparation (Example):
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve the this compound in DMSO first.
-
Sequentially add PEG300, Tween-80, and finally, the saline.
-
Mix thoroughly between the addition of each component.
-
This method has been reported to achieve a solubility of ≥ 2.08 mg/mL (3.48 mM) for this compound.
-
| Component | Function |
| DMSO | Primary Solvent |
| PEG300 | Co-solvent, increases polarity of the vehicle |
| Tween-80 | Surfactant, aids in micelle formation to encapsulate the drug |
| Saline | Aqueous base |
3. Physical Solubility Enhancement Techniques:
While more complex, these methods can be considered if co-solvents and simple formulations are insufficient.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate. This typically requires specialized equipment like high-pressure homogenizers.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can improve its wettability and dissolution.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Key Consideration |
| Precipitation upon dilution | Exceeding aqueous solubility limit | Use a co-solvent like DMSO. | Keep final DMSO concentration low (<0.5%) to avoid cytotoxicity. |
| Inconsistent results | Incomplete dissolution of stock | Sonicate or gently warm the stock solution. | Ensure complete dissolution before use. |
| Cell toxicity observed | High final solvent concentration | Decrease the final concentration of the organic solvent. | Perform a solvent tolerance test on your cell line. |
| Compound still insoluble | Very low intrinsic solubility | Use a multi-component vehicle (e.g., with PEG300 and Tween-80). | Vehicle components may have their own biological effects. |
Signaling Pathway of CFTR Modulation
Caption: Mechanism of action for this compound as a CFTR corrector.
By following these guidelines and protocols, researchers can effectively address the solubility challenges of this compound, ensuring the generation of reliable and reproducible data in their in vitro assays.
References
Overcoming challenges in the stereoselective synthesis of (R)-Elexacaftor
Technical Support Center: Stereoselective Synthesis of (R)-Elexacaftor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
1. Low Diastereoselectivity in the Synthesis of the Chiral Pyrrolidine Intermediate
-
Question: We are experiencing low diastereoselectivity during the synthesis of the key chiral pyrrolidine intermediate (2,2,4-trimethylpyrrolidin-1-yl) moiety. What are the potential causes and how can we improve the stereochemical outcome?
-
Answer: Low diastereoselectivity in the formation of the chiral pyrrolidine ring is a common challenge. The stereochemistry at the C4 position is crucial for the efficacy of Elexacaftor. Several factors can influence the diastereomeric ratio:
-
Asymmetric Hydrogenation Catalyst: The choice of catalyst for the asymmetric hydrogenation of the precursor is critical. Rhodium and Ruthenium-based catalysts are known to provide high yield and enantioselectivity.[1] Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact the stereochemical outcome. A systematic optimization of these parameters is recommended. For instance, lower temperatures often favor higher diastereoselectivity.
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst's performance. Ensure the precursor is of high purity before the asymmetric hydrogenation step.
Troubleshooting Workflow:
Fig. 1: Troubleshooting low diastereoselectivity. -
2. Inefficient Amide Bond Formation
-
Question: The amide coupling step to connect the carboxylic acid fragment with the sulfonamide moiety is resulting in low yields and the formation of by-products. How can we improve the efficiency of this reaction?
-
Answer: Inefficient amide bond formation can be attributed to several factors, including the choice of coupling agent, reaction conditions, and the presence of impurities.
-
Coupling Agent: While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is commonly used, other reagents like T3P (propanephosphonic acid anhydride) can be effective and may reduce side reactions under milder conditions.[2]
-
Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. The choice of solvent (e.g., DMF, 2-MeTHF) and the base used (e.g., pyridine, DIPEA) should be optimized.
-
Purification: By-products from the coupling reaction can complicate purification. Utilizing an extractive workup or alternative purification techniques like column chromatography may be necessary to isolate the desired product with high purity.
-
3. Challenges with the Mitsunobu Reaction
-
Question: We are facing difficulties with the Mitsunobu reaction for the synthesis of the pyrazole fragment, specifically with the removal of by-products. Are there alternative strategies?
-
Answer: The Mitsunobu reaction is known for generating by-products like triphenylphosphine oxide and dialkyl azodicarboxylate-derived hydrazides, which can be challenging to remove.
-
Purification Strategies: Careful column chromatography is often required to separate the desired product from the by-products.
-
Alternative Synthetic Routes: To circumvent the issues associated with the Mitsunobu reaction, alternative synthetic routes have been developed. One such approach involves a two-step process starting from diethyl (2-ethoxymethylene)malonate, which offers scalability advantages due to the easier removal of by-products through extractive workup.[2][3]
Alternative Route Workflow:
Fig. 2: Alternative to the Mitsunobu reaction. -
Frequently Asked Questions (FAQs)
1. What are the common impurities encountered during the synthesis of Elexacaftor?
-
Answer: Impurities in Elexacaftor can arise from various stages of the multi-step synthesis. Common process-related impurities include unreacted intermediates, by-products from coupling reactions, and residual solvents.[4] Degradation impurities can also form due to exposure to heat, moisture, or light. It is crucial to implement robust purification methods and analytical controls to ensure the final product meets the required purity standards.
2. How can the stereoisomers of Elexacaftor be separated and analyzed?
-
Answer: The separation and analysis of stereoisomers are critical for ensuring the enantiopurity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column.
3. What are the key fragments in the convergent synthesis of Elexacaftor?
-
Answer: The convergent synthesis of Elexacaftor typically involves the preparation of three key fragments that are sequentially coupled. These fragments are:
-
A pyrazole fragment.
-
A chiral pyrrolidine fragment.
-
A central dichloronicotinic acid core.
Convergent Synthesis Overview:
Fig. 3: Convergent synthesis strategy for Elexacaftor. -
Quantitative Data Summary
| Step | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |
| Pyrazole Synthesis | Hydrazine monohydrate, Boc anhydride | 71 | N/A | |
| Chiral Pyrrolidine (Enzymatic Resolution) | Palatase lipase | 45 | >98% ee | |
| Chiral Pyrrolidine (Asymmetric Hydrogenation) | Rhodium or Ruthenium catalyst | High | High | |
| Amide Coupling | HATU or T3P | 93 | N/A | |
| Final Substitution | Hindered pyrrolidine | 90 | N/A |
Experimental Protocols
Synthesis of Pyrazole Fragment (Alternative to Mitsunobu)
-
Step 1: Cyclization
-
To a solution of diethyl (2-ethoxymethylene)malonate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Step 2: Boc Protection
-
Dissolve the pyrazole product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add triethylamine and di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and by-products.
-
The protected pyrazole can be isolated by extraction and purified by column chromatography if necessary.
-
Amide Coupling using T3P
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid fragment in an anhydrous aprotic solvent (e.g., 2-MeTHF).
-
Add pyridine or another suitable base to the solution.
-
Add a solution of T3P (propanephosphonic acid anhydride) in the same solvent dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a short period to allow for the formation of the active intermediate.
-
-
Amide Bond Formation:
-
Add the sulfonamide fragment to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor | MDPI [mdpi.com]
- 4. veeprho.com [veeprho.com]
Technical Support Center: Optimizing (R)-Elexacaftor for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-elexacaftor in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It functions by binding to the CFTR protein and facilitating its proper folding and trafficking to the cell surface.[1][2][3] This results in an increased quantity of functional CFTR protein at the cell membrane, which is crucial for restoring chloride and bicarbonate ion transport in patients with cystic fibrosis. Elexacaftor is often used in combination with other CFTR modulators, such as the corrector tezacaftor and the potentiator ivacaftor, to achieve a synergistic effect.
Q2: What are the common cell-based assays used to evaluate this compound activity?
The most common cell-based assays to assess the efficacy of this compound and other CFTR modulators include:
-
Ussing Chamber Assay: This is considered a gold-standard technique for measuring ion transport across epithelial cell monolayers. It directly quantifies CFTR-mediated chloride secretion by measuring the short-circuit current (Isc).
-
Fluorescent Membrane Potential (FMP) Assays: These are high-throughput screening-compatible assays that use fluorescent dyes to detect changes in cell membrane potential in response to CFTR activation. An increase in CFTR-mediated chloride efflux leads to membrane depolarization, which is detected as a change in fluorescence.
Q3: What are typical concentration ranges for this compound in these assays?
The optimal concentration of this compound can vary depending on the cell type, the specific CFTR mutation being studied, and whether it is used alone or in combination with other modulators. However, based on published studies, the following ranges can be used as a starting point:
| Assay Type | Cell Type | This compound Concentration (in combination) | Reference |
| Ussing Chamber | Human Nasal Epithelial (HNE) Cells | 3 µM (with Tezacaftor and Ivacaftor) | |
| Ussing Chamber | F508del-HAE Cells | 3 µM (with Tezacaftor) | |
| Membrane Potential Assay | HEK293 cells with F508del-CFTR | 0.001–3 µM (dose-response) | |
| Membrane Potential Assay | Primary Nasal Epithelial Cultures | 3 µM (with Tezacaftor) |
Troubleshooting Guides
Issue 1: Low or No Rescue of CFTR Function with this compound Treatment
| Possible Causes: | Troubleshooting Steps |
| Suboptimal this compound Concentration: | Perform a dose-response curve to determine the optimal concentration for your specific cell line and mutation. A common range to test is 0.01 µM to 10 µM. |
| Insufficient Incubation Time: | This compound is a corrector and requires time to facilitate CFTR protein folding and trafficking. Ensure a sufficient incubation period, typically 24 hours, for optimal rescue. |
| Cell Health and Confluency: | Ensure cells are healthy and form a confluent monolayer, especially for Ussing chamber experiments, as this is critical for measuring transepithelial ion transport. Visually inspect cells prior to and during the experiment. |
| Potentiator Requirement: | For many CFTR mutations, particularly F508del, a potentiator like ivacaftor is required in addition to a corrector to achieve significant functional rescue. Consider co-treatment with a potentiator. |
| Mutation-Specific Efficacy: | The efficacy of this compound can be mutation-dependent. Confirm that the CFTR mutation in your cell line is responsive to elexacaftor-based correction. |
Issue 2: High Background Signal or Variability in Fluorescence-Based Assays
| Possible Causes: | Troubleshooting Steps |
| Uneven Cell Seeding: | Ensure even cell seeding density across the microplate wells to minimize variability in cell number and confluence. |
| Inconsistent Dye Loading: | Optimize the dye loading protocol, including concentration and incubation time, to ensure consistent and complete loading across all wells. |
| Phototoxicity or Dye Bleaching: | Minimize exposure of the fluorescent dye to light. Use appropriate filter sets and limit the duration of fluorescence excitation. |
| Compound Autofluorescence: | Test the autofluorescence of this compound and any other compounds at the concentrations used in the assay. If significant, subtract the background fluorescence from a cell-free well containing the compound. |
Issue 3: Inconsistent or Unstable Readings in Ussing Chamber Experiments
| Possible Causes: | Troubleshooting Steps |
| Poor Epithelial Monolayer Integrity: | Monitor the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A low TEER value indicates a leaky monolayer. Ensure proper cell culture conditions to promote tight junction formation. |
| Electrode Drift or Malfunction: | Calibrate and check the stability of the electrodes before each experiment. Ensure proper grounding of the Ussing chamber system. |
| Inadequate Buffer Oxygenation and Temperature Control: | Maintain constant oxygenation (typically with 95% O2/5% CO2) and temperature (37°C) of the Ussing chamber buffers to ensure cell viability and stable ion transport. |
| Presence of Bubbles: | Ensure no air bubbles are trapped on the surface of the cell monolayer or in the Ussing chamber, as this can interfere with current measurements. |
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol is a generalized procedure and may require optimization for specific cell types and equipment.
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or other appropriate cell lines on permeable supports until a confluent and differentiated monolayer is formed.
-
Pre-incubation: Treat the cells with this compound (e.g., 3 µM) and other modulators (e.g., tezacaftor) for 24 hours at 37°C.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed and oxygenated Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride currents.
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical chamber.
-
Potentiation: Add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize channel opening.
-
CFTR Inhibition: Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
Data Analysis: Record the changes in Isc throughout the experiment. The magnitude of the forskolin/ivacaftor-stimulated and CFTRinh-172-inhibited current reflects the level of CFTR function.
Protocol 2: Fluorescent Membrane Potential (FMP) Assay
This protocol is a general guideline for a plate-based FMP assay.
-
Cell Seeding: Seed cells expressing the CFTR mutation of interest in a 96- or 384-well black, clear-bottom microplate.
-
Pre-incubation: Treat the cells with this compound at various concentrations (for a dose-response curve) or at a fixed concentration (e.g., 3 µM) for 24 hours at 37°C.
-
Dye Loading: Remove the treatment medium and load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Assay Plate Reading: Place the microplate in a fluorescence plate reader equipped with kinetic reading capabilities and appropriate filters.
-
Baseline Measurement: Record the baseline fluorescence for a few minutes.
-
CFTR Activation and Potentiation: Add a solution containing a CFTR agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor) to all wells simultaneously using an automated dispenser.
-
Kinetic Reading: Immediately begin recording the fluorescence signal at regular intervals for a defined period to capture the depolarization phase.
-
CFTR Inhibition (Optional): After the signal has peaked, an injection of a CFTR inhibitor can be performed to observe repolarization.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the ΔF against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Mechanism of action of CFTR modulators.
Caption: Workflow for a fluorescent membrane potential assay.
Caption: Troubleshooting low signal in CFTR rescue assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Elexacaftor Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Elexacaftor. The information provided is intended to help users address common stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] When preparing stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is sparingly soluble in chloroform and methanol but is soluble in Dimethyl Sulfoxide (DMSO).[1][4] For creating stock solutions, DMSO is the most commonly used solvent.
Q3: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?
A3: Cloudiness or precipitation can occur due to several factors:
-
Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated out. Gently warming the solution and vortexing may help redissolve the compound.
-
Solvent Choice: Using a solvent in which this compound has low solubility can lead to precipitation. Ensure you are using a suitable solvent like DMSO.
-
Concentration: Attempting to prepare a solution at a concentration above its solubility limit will result in precipitation. Please refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. Using fresh, anhydrous DMSO is recommended for preparing stock solutions.
Q4: I am observing a loss of potency or inconsistent results in my experiments. Could this be related to the stability of my this compound solution?
A4: Yes, inconsistent results or a loss of potency can be indicative of degradation of this compound in your solution. Degradation can be influenced by factors such as pH, temperature, and exposure to light. It is crucial to handle and store the solutions under the recommended conditions to minimize degradation. If you suspect degradation, it is advisable to prepare a fresh stock solution from solid material.
Q5: What are the known degradation pathways for this compound?
A5: The precise metabolic degradation pathway of elexacaftor in vivo is primarily catalyzed by CYP3A4/5. In experimental settings, forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. However, the specific chemical structures of the degradation products from these experimental conditions are not extensively detailed in the available literature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of this compound in solution. | Prepare a fresh solution from solid this compound. Review solution preparation and storage procedures to ensure they align with recommended guidelines. Consider performing a forced degradation study to identify potential degradation product peaks. |
| Decreased peak area of this compound over time | Instability of the solution under experimental or storage conditions. | Verify the storage conditions (temperature, light exposure) of your stock and working solutions. For long-term experiments, consider preparing fresh working solutions from a frozen stock solution daily. |
| Inconsistent biological activity | Degradation leading to a lower effective concentration of the active compound. | Ensure that the solvent used is compatible with your experimental system and does not accelerate degradation. Prepare fresh dilutions for each experiment. |
| Precipitate formation in aqueous buffers | Low aqueous solubility of this compound. | When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. It may be necessary to optimize the buffer composition or add a surfactant like Tween-80. |
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial for developing stability-indicating analytical methods. The following table summarizes the conditions under which degradation has been observed.
| Stress Condition | Typical Experimental Parameters | Observed Degradation |
| Acidic Hydrolysis | 1N HCl at 60°C for 6 hours | Yes |
| Alkaline Hydrolysis | 1N NaOH at 60°C for 6 hours | Yes |
| Oxidative Degradation | 20% H₂O₂ at room temperature for 30 minutes | Yes |
| Thermal Degradation | Dry heat at 110°C for 24 hours | Yes |
| Photostability | Exposure to UV light for 3 days or 200 Watt hours/m² | Yes |
| Neutral Hydrolysis | Reflux in water at 60°C for 6 hours | Yes |
Note: The primary purpose of these studies was to validate the analytical methods' ability to separate the parent drug from its degradation products. The exact percentage of degradation for this compound under each condition is not consistently reported across the literature.
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (e.g., in a 70:30 v/v ratio).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Forced Degradation Study Protocol:
-
Acid Degradation: To a known volume of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to the working concentration.
-
Base Degradation: To a known volume of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 60°C for 6 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase to the working concentration.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 20% H₂O₂. Keep the solution at room temperature for 30 minutes. Dilute with the mobile phase to the working concentration.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 110°C for 24 hours. After cooling, prepare a stock solution and dilute it to the working concentration.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration. Dilute with the mobile phase to the working concentration.
5. Analysis:
-
Inject the prepared samples (stressed and unstressed) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for assessing this compound stability using forced degradation studies and HPLC analysis.
Caption: Conceptual diagram of the forced degradation process for this compound.
References
Technical Support Center: Minimizing Off-Target Effects of (R)-Elexacaftor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Elexacaftor. The following information is intended to help users design experiments that minimize off-target effects and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What are the known on- and off-target effects of this compound?
A1: this compound is primarily known as a "corrector" of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its on-target effect is to facilitate the proper folding and trafficking of mutant CFTR, particularly the F508del variant, to the cell surface, thereby increasing the quantity of functional channels.[1][2]
However, like many small molecules, this compound can have off-target effects. One identified off-target is Saccharopine Dehydrogenase-like Oxidoreductase (SCCPDH) . Additionally, studies have shown that Elexacaftor can induce CFTR-independent mobilization of intracellular calcium .[2]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Differentiating between on- and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of appropriate controls: This includes untreated or vehicle-treated cells, cells expressing wild-type CFTR, and, importantly, CFTR-null cell lines (e.g., HEK293T CFTR knockout). An effect observed in CFTR-null cells is likely an off-target effect.
-
Dose-response curves: On-target effects should typically occur at lower concentrations of this compound compared to off-target effects. Establishing a clear dose-response relationship for your observed phenotype can provide insights into whether it is an on- or off-target effect.
-
Use of a structurally unrelated CFTR corrector: If a similar biological effect is observed with a different CFTR corrector that has a distinct chemical structure, it is more likely to be an on-target effect.
-
Rescue experiments: In some contexts, overexpression of the intended target (CFTR) might rescue a phenotype caused by off-target effects, although this can be complex.
Q3: What is a suitable concentration range for this compound in in vitro experiments to minimize off-target effects?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, it is recommended to use the lowest concentration that elicits the desired on-target effect. Based on in vitro studies, the EC50 for the acute potentiating action of Elexacaftor on CFTR is approximately 1.50 nM.[3] Clinical studies have also provided data on effective plasma concentrations which can be a reference for in vitro work. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of CFTR.
-
Potential Cause: This is a strong indication of an off-target effect.
-
Troubleshooting Steps:
-
Confirm with Controls: Repeat the experiment using a CFTR-null cell line. If the phenotype persists, it is CFTR-independent.
-
Dose-Response Analysis: Perform a detailed dose-response experiment. If the phenotype only occurs at high concentrations of this compound, it is likely an off-target effect.
-
Investigate Calcium Signaling: As this compound is known to affect intracellular calcium, investigate whether your observed phenotype is related to calcium mobilization. You can use calcium indicators like Fluo-4 AM to measure intracellular calcium levels.
-
Issue 2: My results are inconsistent across experiments.
-
Potential Cause: In addition to standard experimental variability, off-target effects can be sensitive to cell state and culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistency in cell passage number, confluency, and media conditions.
-
Compound Stability: Prepare fresh stock solutions of this compound and ensure its stability in your experimental media and conditions.
-
Review Experimental Protocol: Carefully review all steps of your protocol for any potential inconsistencies.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| EC50 for acute potentiation of CFTR | ~1.50 nM | Non-CF Human Nasal Epithelia | |
| Clinical Efficacy Markers | |||
| Mean change in ppFEV1 (vs. placebo) | +13.8 to +14.3 percentage points | Patients with at least one F508del mutation | |
| Mean change in sweat chloride (vs. placebo) | -41.8 mmol/L | Patients with at least one F508del mutation | |
| Off-Target Considerations | |||
| Concentration for Ca2+ mobilization | Acute treatment | CFBE41o- F508del-CFTR and Human Airway Epithelial cells |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to its intended target (CFTR) and to identify potential off-target proteins in a cellular context. This is an adapted general protocol.
Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T expressing F508del-CFTR) to ~80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest cells and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of CFTR (and other potential targets) using Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. An increase in the thermal stability of a protein in the presence of this compound indicates binding.
Protocol 2: Measurement of Intracellular Calcium Mobilization
Objective: To assess the off-target effect of this compound on intracellular calcium levels.
Methodology:
-
Cell Preparation: Plate cells (e.g., CFBE41o- F508del-CFTR or a CFTR-null line) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Microscopy: Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Record the basal fluorescence intensity for a short period (e.g., 60 seconds).
-
Compound Addition: Add this compound at the desired concentration and continue recording the fluorescence signal.
-
Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium. The area under the curve (AUC) of the fluorescence peak can be used for quantitative comparison.
Visualizations
Figure 1. A logical workflow for differentiating on-target versus off-target effects of this compound.
Figure 2. Known on-target and a key off-target signaling pathway of this compound.
Figure 3. A generalized experimental workflow for investigating off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Proteomics profiling of inflammatory responses to elexacaftor/tezacaftor/ivacaftor in cystic fibrosis [frontiersin.org]
- 3. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the corrector activity of (R)-Elexacaftor with other compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the corrector activity of (R)-Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound as a CFTR corrector?
A1: this compound (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It functions as a pharmacological chaperone, directly binding to the CFTR protein to facilitate its proper folding and trafficking to the cell surface. Elexacaftor is classified as a type III corrector, which is thought to stabilize the first nucleotide-binding domain (NBD1) of CFTR.[1] It works synergistically with type I correctors like Tezacaftor (VX-661), which targets the interface between NBD1 and the transmembrane domains (TMDs).[1] This dual-corrector approach leads to a more significant rescue of the misfolded F508del-CFTR protein, the most common CF-causing mutation.[2]
Q2: Beyond its corrector function, does Elexacaftor have other activities?
A2: Yes, studies have revealed that Elexacaftor also possesses potentiator activity.[3][4] This means it can increase the channel opening probability of the CFTR protein that has reached the cell surface. This dual functionality as both a corrector and a potentiator contributes to its high efficacy in restoring CFTR function. Elexacaftor exhibits multiplicative synergy when combined with the potentiator Ivacaftor (VX-770).
Q3: What are "proteostasis regulators" and how can they enhance Elexacaftor's activity?
A3: Proteostasis regulators are compounds that modulate the cellular protein homeostasis (proteostasis) network to create a more favorable environment for the folding, trafficking, and stability of proteins like CFTR. Instead of directly binding to CFTR, they can, for example, inhibit components of the endoplasmic reticulum-associated degradation (ERAD) pathway or enhance the capacity of chaperone machinery. By improving the cellular environment for protein folding, proteostasis regulators can synergistically enhance the effect of pharmacological chaperones like Elexacaftor, leading to a greater rescue of mutant CFTR.
Q4: Are there other classes of compounds that can be explored in combination with Elexacaftor?
A4: Besides proteostasis regulators, other classes of compounds that could potentially enhance Elexacaftor's activity include CFTR amplifiers and stabilizers.
-
Amplifiers: These compounds aim to increase the amount of CFTR protein produced by the cell.
-
Stabilizers: These molecules work to increase the residency time of the corrected CFTR protein at the cell surface by reducing its endocytosis and degradation.
Combining these different mechanistic approaches with Elexacaftor could lead to a more robust and sustained restoration of CFTR function.
Troubleshooting Guides
Ussing Chamber Experiments
Issue: High variability in short-circuit current (Isc) measurements between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity | Ensure consistent cell seeding density and culture time. Regularly monitor transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity before starting the experiment. |
| Temperature fluctuations | Use a temperature-controlled Ussing chamber system and ensure that all solutions are pre-warmed to 37°C before use. |
| Compound precipitation | Visually inspect solutions for any signs of precipitation. If observed, prepare fresh solutions and consider using a different solvent or adjusting the concentration. |
| Electrode drift | Allow electrodes to stabilize in the buffer solution before mounting the cell monolayer. Regularly check and calibrate the electrodes. |
Issue: Low or no response to Forskolin stimulation.
| Potential Cause | Troubleshooting Step |
| Inactive Forskolin | Prepare fresh Forskolin stock solutions regularly and store them protected from light. Test the activity of the stock on a positive control cell line. |
| Low CFTR expression | Confirm the expression level of CFTR in your cell model using Western blot or qPCR. Consider using a cell line with higher CFTR expression for initial experiments. |
| Cellular stress | Avoid over-confluence of cell monolayers and ensure optimal culture conditions to minimize cellular stress, which can impact CFTR function. |
Forskolin-Induced Swelling (FIS) of Organoids
Issue: High variability in organoid swelling between wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent organoid size and number | Aim for a consistent size and number of organoids per well. This can be achieved by careful mechanical dissociation and plating. |
| Uneven Matrigel domes | Ensure Matrigel domes are of a consistent size and are placed in the center of the well to allow for uniform nutrient and compound exposure. |
| Imaging focus issues | Use automated imaging systems with autofocus capabilities to ensure consistent image acquisition across all wells and time points. |
Issue: No swelling observed in response to Forskolin in positive control organoids.
| Potential Cause | Troubleshooting Step |
| Inactive Forskolin | As with Ussing chamber experiments, ensure the activity of your Forskolin stock. |
| Loss of CFTR expression in organoid culture | Periodically verify CFTR expression in your organoid lines, especially after multiple passages. |
| Incorrect buffer composition | Ensure the buffer used for the swelling assay is correctly prepared and at the appropriate pH. |
Western Blot for CFTR Protein
Issue: Weak or no CFTR bands detected.
| Potential Cause | Troubleshooting Step |
| Low protein loading | Increase the amount of total protein loaded onto the gel. For low-abundance proteins like CFTR, loading 50-100 µg of total protein may be necessary. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage, and buffer composition) for high molecular weight proteins. Using a wet transfer system overnight at a low voltage is often recommended for CFTR. |
| Poor antibody quality | Use a validated primary antibody specific for CFTR. Test different antibody concentrations and incubation times. |
Issue: High background on the Western blot membrane.
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washing steps after antibody incubations. |
Quantitative Data Summary
The following tables summarize the synergistic effects of combining different classes of CFTR modulators.
Table 1: Synergistic Effect of Elexacaftor and Tezacaftor on F508del-CFTR Function
| Compound(s) | Assay | Cell Type | Endpoint | Result | Reference |
| Tezacaftor | Ussing Chamber | F508del HBE | % of Wild-Type CFTR function | ~15% | |
| Elexacaftor | Ussing Chamber | F508del HBE | % of Wild-Type CFTR function | ~20% | |
| Elexacaftor + Tezacaftor | Ussing Chamber | F508del HBE | % of Wild-Type CFTR function | ~50% |
Table 2: Enhancement of Corrector Activity with Proteostasis Regulators (Illustrative)
| Corrector | Proteostasis Regulator | Assay | Cell Type | Endpoint | Fold Increase in CFTR function | Reference |
| Corrector "X" | Compound "Y" (Hsp90 inhibitor) | Iodide Efflux | F508del-CFTR expressing cells | Iodide efflux rate | 1.5 - 2.0 | |
| Corrector "Z" | Compound "A" (ERAD inhibitor) | Western Blot | F508del-CFTR expressing cells | Ratio of Band C/Band B | 1.8 |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
-
Cell Culture: Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR on permeable supports until a confluent and polarized monolayer is formed. Monitor TEER to assess monolayer integrity.
-
Compound Incubation: Treat the cells with the desired corrector compounds (e.g., Elexacaftor, with or without other compounds) for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber apparatus. Fill both the apical and basolateral chambers with pre-warmed and gassed Krebs-Ringer bicarbonate buffer.
-
Baseline Measurement: Allow the system to equilibrate and record the baseline short-circuit current (Isc).
-
Pharmacological Stimulation:
-
Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a cAMP agonist (e.g., Forskolin) to both chambers to activate CFTR.
-
Add a CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximally stimulate CFTR channel gating.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to each compound addition. The magnitude of the Forskolin- and potentiator-stimulated, CFTRinh-172-inhibited current reflects the level of corrected CFTR function.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
-
Organoid Culture: Culture patient-derived intestinal organoids in Matrigel domes.
-
Compound Incubation: Treat the organoids with corrector compounds for 24-48 hours.
-
Assay Preparation: Plate the organoids in a 96-well plate.
-
Stimulation: Add a solution containing Forskolin to induce CFTR-mediated fluid secretion and swelling.
-
Imaging: Acquire images of the organoids at baseline (t=0) and at regular intervals for 1-2 hours after Forskolin addition using an automated imaging system.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The rate and extent of swelling are proportional to CFTR function.
Western Blot Analysis of CFTR Glycosylation
-
Cell Lysis: Lyse cells treated with or without corrector compounds in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on a low-percentage (e.g., 6-8%) polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the immature (Band B, ~150 kDa) and mature (Band C, ~170-180 kDa) forms of CFTR. An increase in the Band C to Band B ratio indicates improved CFTR trafficking and maturation.
Visualizations
Caption: Experimental workflow for evaluating compounds that enhance Elexacaftor's corrector activity.
Caption: Key signaling and trafficking pathways involved in CFTR processing and potential targets for synergistic compounds.
References
- 1. Elexacaftor/VX-445–mediated CFTR interactome remodeling reveals differential correction driven by mutation-specific translational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of synthetic (R)-Elexacaftor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of synthetic (R)-Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of lot-to-lot variability in the synthesis of this compound?
Lot-to-lot variability in the synthesis of this compound can arise from several stages of the manufacturing process. The complex multi-step synthesis involves the sequential coupling of three key fragments to a central dichloronicotinic acid core.[1] Key sources of variability include:
-
Raw Material Quality: Variations in the purity and isomeric composition of starting materials and reagents.
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, and catalyst loading can impact the impurity profile.
-
Work-up and Purification: Differences in extraction, crystallization, and chromatographic purification procedures can lead to varying levels of residual impurities and solvents.
-
Degradation: this compound can degrade under stress conditions such as heat, moisture, or light, leading to the formation of degradation products.[2]
Q2: What are the common process-related impurities observed in this compound synthesis?
During the multi-step synthesis of this compound, several process-related impurities can be generated. These include:
-
Unreacted Intermediates: Residual starting materials or intermediates from preceding steps, such as aniline derivatives or carbamates.[2]
-
By-products: Unwanted products from side reactions occurring during key transformations like amide coupling, halogenation, or methylation.[2]
-
Residual Solvents: Solvents used during the synthesis and purification, such as DMF, acetonitrile, or ethyl acetate, may be present in the final product.[2]
-
Isomeric Impurities: The synthesis of the chiral pyrrolidine fragment can introduce isomeric impurities if the stereocontrol is not absolute.
Q3: What analytical techniques are recommended for identifying and quantifying lot-to-lot variability in this compound?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of this compound quality and variability. The most common methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for separating and quantifying this compound and its impurities. A well-developed HPLC method can provide information on purity, identify known impurities by comparison with reference standards, and detect unknown impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. It is also used for highly sensitive quantification of the active pharmaceutical ingredient (API) and its metabolites in biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural confirmation of the this compound molecule and for the characterization of impurities, especially for determining isomeric ratios.
-
Gas Chromatography (GC): GC is the standard method for the analysis of residual solvents.
Troubleshooting Guides
Issue 1: High Levels of a Known Impurity Detected by HPLC
Problem: A specific, known impurity consistently appears at a higher-than-acceptable level in multiple batches.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Review the reaction parameters for the step where the impurity is formed. Investigate temperature, reaction time, and stoichiometry of reagents. Perform small-scale experiments to optimize these conditions. |
| Poor Quality Starting Material | Analyze the starting materials and intermediates used in the preceding step for the presence of the impurity or a precursor. If necessary, source higher purity materials or introduce an additional purification step for the intermediate. |
| Inefficient Purification | Optimize the purification protocol for the intermediate or the final product. This may involve adjusting the solvent system for crystallization, the stationary and mobile phases for chromatography, or the number of purification cycles. |
Issue 2: Appearance of an Unknown Peak in the HPLC Chromatogram
Problem: A new, unidentified peak is observed in the HPLC analysis of a recent batch of this compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| New Impurity from Raw Material | Source and test a new batch of all starting materials and reagents to see if the unknown peak disappears. |
| Degradation of the Product | Analyze the sample by LC-MS/MS to determine the mass of the unknown peak and deduce its potential structure. Review the handling and storage conditions of the final product and intermediates to identify potential causes of degradation (e.g., exposure to light, heat, or incompatible materials). |
| Contamination | Thoroughly clean all glassware and equipment used in the synthesis. Review the entire process for potential sources of cross-contamination. |
Issue 3: Inconsistent Assay Results for this compound Potency
Problem: Significant variability is observed in the potency measurements between different lots.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Undetected Impurities | Use a different HPLC method with a different column or mobile phase to check for co-eluting impurities. Employ a mass-sensitive detector (e.g., MS) to identify any hidden impurities under the main peak. |
| Polymorphism | Different crystalline forms (polymorphs) of this compound may have different physical properties, including solubility, which can affect assay results. Analyze the solid-state properties of different lots using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
| Analytical Method Variability | Ensure that the analytical method is robust and validated. Check for potential sources of variability in the analytical procedure itself, such as sample preparation, instrument calibration, and data processing. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling of this compound
This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.
-
Chromatographic Conditions:
-
Column: XBridge Shield RP18, 150 mm × 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of all impurities.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 27 °C
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (40:60, v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound batch sample in the diluent to the same concentration as the standard solution.
-
-
Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.
-
Identify and quantify impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards (if available). For unknown impurities, report their peak areas as a percentage of the total peak area.
-
Protocol 2: LC-MS/MS Method for Identification of Unknown Impurities
This protocol provides a general framework for the identification of unknown impurities.
-
LC Conditions:
-
Use an HPLC method similar to the one described above to achieve chromatographic separation.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in both full scan mode (to determine the molecular weight of the impurities) and tandem MS (MS/MS) mode (to obtain fragmentation patterns for structural elucidation).
-
-
Data Analysis:
-
Determine the accurate mass of the unknown impurity from the full scan data.
-
Propose possible elemental compositions based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to identify characteristic fragments and propose a chemical structure for the impurity.
-
Data Presentation
Table 1: Common Process-Related Impurities in this compound Synthesis
| Impurity Type | Examples | Potential Origin |
| Unreacted Intermediates | Aniline derivatives, carbamates, biphenyl fragments | Incomplete reaction in preceding steps |
| By-products | Products from amide coupling, halogenation, or methylation | Side reactions during synthesis |
| Degradation Products | Hydrolyzed amides, oxidation products | Exposure to heat, moisture, or light |
| Residual Solvents | DMF, acetonitrile, ethyl acetate | Incomplete removal during work-up and drying |
Visualizations
Caption: Convergent synthetic strategy for this compound.
Caption: Troubleshooting workflow for addressing impurity-related variability.
Caption: Relationship between analytical techniques and types of variability.
References
Best practices for storing and handling (R)-Elexacaftor
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (R)-Elexacaftor. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and stability of the compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] Specific temperature recommendations are detailed in the table below.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[2][3] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial to ensure maximal solubility.[3]
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: What are the known solubilities of this compound?
This compound is highly soluble in DMSO (100 mg/mL). It is slightly soluble in chloroform and methanol.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is important to wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
Q6: What are the primary hazards associated with this compound?
This compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.
Q7: Are there any known incompatibilities with this compound?
Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur for several reasons:
-
Low-Quality DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of the compound. Always use fresh, high-purity, anhydrous DMSO.
-
Temperature: The solubility of this compound may decrease at lower temperatures. Gently warm the solution to room temperature and vortex to redissolve the compound. If using an ultrasonic bath, be cautious to avoid heating the sample excessively.
-
Concentration: You may have exceeded the solubility limit in the chosen solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.
Q: I am concerned about the stability of my this compound after long-term storage. How can I check its integrity?
A: To verify the integrity of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for degradation products. A stability-indicating HPLC method can separate the parent compound from any potential degradants.
Q: I accidentally left my solid this compound at room temperature for a short period. Is it still usable?
A: While long-term storage at room temperature is not recommended, short-term exposure is unlikely to cause significant degradation, as some suppliers ship the product at room temperature for periods of less than two weeks. However, for critical experiments, it is always best to use a sample that has been stored under the recommended conditions.
Quantitative Data Summary
| Parameter | Value and Conditions |
| Storage (Solid) | Powder: -20°C for 3 years; 4°C for 2 years. |
| Storage (Solution) | In DMSO: -80°C for 6 months; -20°C for 1 month. |
| Solubility | DMSO: 100 mg/mLSlightly soluble in Chloroform and Methanol. |
| Molecular Weight | 597.65 g/mol |
| Molecular Formula | C₂₆H₃₄F₃N₇O₄S |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.9765 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the weighed powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
References
Preventing degradation of (R)-Elexacaftor during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (R)-Elexacaftor during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in a laboratory setting?
A1: Based on forced degradation studies, this compound is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to thermal and photolytic stress.[1][2][3] The molecule is particularly sensitive to alkaline conditions, showing significant degradation.[3]
Q2: What are the recommended storage conditions for this compound solid compound and solutions?
A2: For the solid compound, it is recommended to store it in a well-closed container, protected from light, at a controlled room temperature. For solutions, it is crucial to minimize exposure to light and elevated temperatures. If possible, prepare fresh solutions for each experiment. If storage is necessary, store in a tightly sealed, light-protected container at low temperatures (e.g., 2-8 °C) for a short period. The stability in various organic solvents over extended periods should be experimentally verified.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks are likely due to the degradation of this compound. Review your experimental procedure for potential causes of degradation, such as exposure to incompatible pH, high temperatures, or light. Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile, methanol) is commonly used.[1]
Q4: How can I confirm if the observed degradation is due to my experimental conditions?
A4: To confirm the source of degradation, you can run a forced degradation study in parallel with your experiment. Subject a sample of this compound to conditions you suspect are causing degradation (e.g., acidic, basic, oxidative) and analyze the resulting chromatogram alongside your experimental sample. If the degradation product peaks in your sample match those from the forced degradation study, it confirms the degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency or concentration over time in solution. | Hydrolysis: The solution pH may be too acidic or basic. | - Maintain the pH of aqueous solutions within a neutral range (pH 6-7.5).- If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature. |
| Oxidation: Exposure to atmospheric oxygen or oxidizing agents. | - Use de-gassed solvents for solution preparation.- Consider blanketing the solution with an inert gas (e.g., nitrogen, argon).- Avoid using oxidizing agents in the same solution unless experimentally required. | |
| Photodegradation: Exposure to UV or ambient light. | - Work in a dimly lit area or use amber-colored glassware/vials.- Protect solutions from direct light exposure during storage and handling. | |
| Thermal Degradation: Exposure to high temperatures. | - Avoid heating solutions containing this compound unless necessary for the experiment.- If heating is required, use the lowest effective temperature for the shortest possible duration. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The molecule is degrading under the experimental or analytical conditions. | - Verify the stability-indicating nature of your HPLC method.- Perform a forced degradation study to identify potential degradation products and their retention times.- Refer to the experimental workflow for stability studies below. |
| Inconsistent experimental results. | Variable Degradation: Inconsistent handling and storage procedures leading to varying levels of degradation between experiments. | - Standardize all experimental protocols, including solution preparation, storage, and handling.- Ensure all researchers are following the same procedures to minimize variability. |
Summary of Forced Degradation Studies
The following table summarizes the typical conditions and outcomes of forced degradation studies on Elexacaftor. These studies are designed to intentionally degrade the molecule to understand its stability profile.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Elexacaftor | Reference |
| Acid Hydrolysis | 1N HCl at 60°C for 6 hours | 2.31% | |
| Alkali Hydrolysis | 1N NaOH at 60°C for 6 hours | 6.95% | |
| Oxidative Degradation | 20% Hydrogen Peroxide (H₂O₂) for 30 minutes | 1.74% | |
| Thermal Degradation | 110°C for 24 hours | 1.15% | |
| Photolytic Degradation | Exposure to UV light (200 Watt hours/m²) for 3 days | Significant degradation observed | |
| Neutral Hydrolysis | Refluxing in water at 60°C for 6 hours | No significant degradation |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To determine the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Acid Degradation: Mix a portion of the stock solution with 1N HCl and incubate at 60°C for 6 hours. Neutralize the solution with 1N NaOH before analysis.
-
Alkali Degradation: Mix a portion of the stock solution with 1N NaOH and incubate at 60°C for 6 hours. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: Treat a portion of the stock solution with 20% hydrogen peroxide at room temperature for 30 minutes.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 110°C for 24 hours. Subsequently, dissolve the sample in the diluent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (200 Watt hours/m²) in a photostability chamber for 3 days.
-
Neutral Hydrolysis: Reflux a portion of the stock solution in water at 60°C for 6 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a validated stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a PDA detector.
-
Column: XBridge Shield RP18, 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate buffer.
-
Mobile Phase B: Acetonitrile and 2-propanol mixture.
-
Gradient Elution: A gradient program is typically used to ensure the separation of all components.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 27 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Refining Analytical Methods for Sensitive Detection of (R)-Elexacaftor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of (R)-Elexacaftor.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for the quantification of Elexacaftor in biological matrices?
A1: The most common and robust technique for quantifying Elexacaftor in biological matrices such as plasma and dried blood spots (DBS) is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This method offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites at low concentrations.
Q2: Has a specific chiral HPLC method for the separation of this compound from its enantiomer been published?
A2: A specific, validated chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method for the direct separation of this compound and its enantiomer was not identified in the reviewed literature. However, general principles of chiral chromatography can be applied to develop such a method. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for chiral separations of pharmaceutical compounds.
Q3: What are the known degradation pathways for Elexacaftor?
A3: Forced degradation studies have shown that Elexacaftor is susceptible to degradation under acidic, alkaline, and oxidative conditions. Potential degradation impurities may include hydrolyzed amides, cleaved side chains, and oxidation products affecting the aromatic rings or nitrogen atoms.
Q4: What is the mechanism of action of Elexacaftor?
A4: Elexacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) protein corrector. It works by facilitating the proper folding and trafficking of the defective CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.
Troubleshooting Guide: Chiral HPLC Method Development for this compound
This guide addresses potential issues during the development of a chiral separation method for this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP) | - Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for this class of compounds. - Consult literature: Look for successful separations of compounds with similar structures (e.g., containing pyridine and amide functionalities). |
| Suboptimal Mobile Phase Composition | - Vary the organic modifier: Systematically adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. - Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. | |
| Incorrect Temperature | - Systematically vary the column temperature: Both increasing and decreasing the temperature can affect enantioselectivity. | |
| Peak Splitting | Column Overload | - Reduce injection volume or sample concentration: Injecting too much sample can saturate the stationary phase. |
| Sample Solvent Incompatibility | - Ensure the sample is dissolved in the mobile phase or a weaker solvent: Injecting in a stronger solvent can cause peak distortion. | |
| Blocked Column Frit | - Backflush the column: If permitted by the manufacturer. - Replace the frit or the column. | |
| Peak Tailing | Secondary Interactions with Stationary Phase | - Add a mobile phase modifier: For basic analytes, an amine modifier can reduce interactions with residual silanols on the silica support. |
| Column Contamination | - Flush the column with a strong solvent: Follow the manufacturer's guidelines for column regeneration. |
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for the analysis of Elexacaftor.
Table 1: LC-MS/MS Method Parameters for Elexacaftor Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Plasma, DPS, VAMS | Bulk and Tablet |
| Chromatographic Column | C18 | Hypersil Gold aQ (1.9 µm) | Inertsil C18 |
| Mobile Phase | Acetonitrile and Formic Acid | Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | 0.1M KH2PO4 and Methanol (60:40) |
| Detection | MRM | MRM | UV at 262 nm |
| Linearity Range | 0.008–12 mg/L | 0.020–12.000 µg/mL | 50-150 µg/ml |
| LLOQ | 0.008 mg/L | 0.020 µg/mL | 0.804 µg/ml |
Table 2: Validation Data for Elexacaftor Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Plasma, DPS, VAMS | Bulk and Tablet |
| Accuracy (% Recovery) | Not explicitly stated, but method validated according to EMA guidelines | Not explicitly stated, but method validated according to ICH M10 guidelines | 99.29% |
| Precision (%RSD) | <15% | Not explicitly stated | 0.214% |
| Extraction Recovery | 99% | Not explicitly stated | Not applicable |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general procedure based on common practices for the extraction of small molecules from plasma.
-
To 50 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
General Chiral HPLC Method Development Strategy
As a specific method for this compound is not available, the following is a general strategy for developing a chiral separation method.
-
Column Screening:
-
Select a range of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Screen the selected columns with a standard set of mobile phases (e.g., hexane/isopropanol, hexane/ethanol for normal phase; acetonitrile/water, methanol/water for reversed-phase).
-
-
Mobile Phase Optimization:
-
Once partial separation is achieved on a particular CSP, optimize the mobile phase composition.
-
Vary the ratio of the organic modifier to fine-tune the retention and resolution.
-
For ionizable compounds, add acidic or basic modifiers (e.g., trifluoroacetic acid for acids, diethylamine for bases) to improve peak shape and selectivity.
-
-
Temperature and Flow Rate Optimization:
-
Investigate the effect of column temperature on the separation. Lower temperatures often improve resolution.
-
Optimize the flow rate. A lower flow rate can increase efficiency but will also increase run time.
-
Visualizations
Caption: CFTR Protein Processing and Trafficking Pathway.
Caption: Troubleshooting Workflow for Chiral HPLC Method Development.
References
- 1. unich.it [unich.it]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)-Elexacaftor and (S)-Elexacaftor Efficacy in CFTR Modulation
This guide provides an objective comparison of the efficacy of the two enantiomers of Elexacaftor, (R)-Elexacaftor and (S)-Elexacaftor, in the correction of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.
Elexacaftor, also known by its developmental name VX-445, is a key component of the triple-combination therapy Trikafta, approved for the treatment of cystic fibrosis. As a chiral molecule, Elexacaftor exists as two non-superimposable mirror images, the (R) and (S) enantiomers. Preclinical studies have demonstrated that the therapeutic activity of Elexacaftor primarily resides in one of these enantiomers.
Quantitative Efficacy Data
The following tables summarize the available quantitative data comparing the in vitro efficacy of this compound and (S)-Elexacaftor in correcting the F508del-CFTR mutation. It is established that the (S)-enantiomer is the clinically active compound, while the (R)-enantiomer is considered the less active "distomer".[1][2]
Table 1: In Vitro F508del-CFTR Correction Efficacy
| Enantiomer | EC50 (µM) for F508del-CFTR Correction | F508del-CFTR Plasma Membrane (PM) Density (% of Wild-Type) |
| (S)-Elexacaftor (as VX-445) | ~0.28 (in the presence of 3 µM Tezacaftor)[3] | ~15% (alone)[3] |
| This compound | 0.29[4] | Data not available |
Table 2: Synergistic F508del-CFTR Correction with Tezacaftor (VX-661)
| Corrector Combination | F508del-CFTR Plasma Membrane (PM) Density (% of Wild-Type) |
| (S)-Elexacaftor (VX-445) + Tezacaftor (VX-661) | ~45% |
| Tezacaftor (VX-661) alone | ~3.5% |
Experimental Protocols
The data presented above were primarily generated using the following key experimental methodologies:
F508del-CFTR Plasma Membrane Density Assay
This assay quantifies the amount of corrected F508del-CFTR protein that successfully traffics to the cell surface.
-
Cell Line: The immortalized human bronchial epithelial cell line, CFBE41o-, which overexpresses the F508del-CFTR mutation, is commonly used.
-
Treatment: Cells are treated with the test compounds (e.g., (S)-Elexacaftor, this compound, Tezacaftor, or combinations thereof) for a specified period, typically 24 hours at 37°C.
-
Detection: The amount of F508del-CFTR protein at the plasma membrane is measured. This can be achieved through various techniques, such as cell surface biotinylation followed by western blotting, or by using fluorescently tagged antibodies that specifically recognize an extracellular epitope of CFTR, followed by quantification with flow cytometry or high-content imaging.
-
Quantification: The measured plasma membrane density of F508del-CFTR in treated cells is expressed as a percentage of the plasma membrane density of wild-type (WT) CFTR in control cells.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This functional assay measures the ability of the corrected F508del-CFTR protein to transport chloride ions across an epithelial cell monolayer.
-
Cell Culture: Primary human bronchial epithelial cells from cystic fibrosis patients with the F508del/F508del genotype are cultured on permeable supports to form a polarized monolayer.
-
Measurement: The epithelial monolayer is mounted in an Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Procedure:
-
The cells are pre-treated with the corrector compounds to allow for F508del-CFTR correction and trafficking to the cell surface.
-
The basolateral membrane is permeabilized to potassium ions to isolate the apical chloride current.
-
A chloride concentration gradient is established across the monolayer.
-
CFTR channel activity is stimulated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., ivacaftor).
-
The resulting change in short-circuit current is measured, which is indicative of CFTR-mediated chloride transport.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Elexacaftor and the general workflow of the experiments used to evaluate its efficacy.
Caption: Mechanism of (S)-Elexacaftor in rescuing F508del-CFTR.
Caption: General experimental workflow for comparing Elexacaftor enantiomers.
References
Unveiling the Synergy: (R)-Elexacaftor and Ivacaftor in Cystic Fibrosis Therapy
A deep dive into the synergistic partnership of (R)-Elexacaftor and Ivacaftor reveals a potent combination that has revolutionized the treatment landscape for many individuals with cystic fibrosis (CF). This guide provides a comprehensive comparison of the Elexacaftor/Tezacaftor/Ivacaftor (ETI) triple combination therapy with other CFTR modulator regimens, supported by experimental data and detailed methodologies for key assays.
The advent of CFTR modulators has marked a paradigm shift in CF management, moving from symptom management to targeting the underlying protein defect. Elexacaftor, a next-generation CFTR corrector, and Ivacaftor, a potentiator, form the cornerstone of the highly effective triple-drug therapy, Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor). Their combined action significantly enhances the functional quantity of the CFTR protein at the cell surface, leading to substantial clinical improvements.
Mechanism of Synergistic Action
Elexacaftor and another corrector, Tezacaftor, work to rectify the misfolded CFTR protein, particularly the F508del mutation, the most common CF-causing mutation, facilitating its processing and trafficking to the cell membrane.[1][2] Ivacaftor then acts as a potentiator, increasing the probability that the CFTR channel is open, allowing for a greater flow of chloride ions.[1][2]
Intriguingly, research has demonstrated that Elexacaftor possesses a dual mechanism of action, functioning not only as a corrector but also as a potentiator.[3] Crucially, its potentiating effect exhibits a multiplicative synergy with Ivacaftor. This means that the combined potentiation effect of Elexacaftor and Ivacaftor is significantly greater than the sum of their individual effects, leading to a more profound restoration of CFTR function.
Comparative Clinical Efficacy
Clinical trials have consistently demonstrated the superior efficacy of the Elexacaftor/Tezacaftor/Ivacaftor (ETI) combination therapy compared to previous CFTR modulator regimens. The primary endpoints in these trials are typically the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride concentration.
| Treatment Regimen | Patient Population | Absolute Change in ppFEV1 from Baseline | Absolute Change in Sweat Chloride from Baseline (mmol/L) |
| Elexacaftor/Tezacaftor/Ivacaftor | F/MF Mutations | +14.3 percentage points (vs. placebo) | -41.8 (vs. placebo) |
| Elexacaftor/Tezacaftor/Ivacaftor | F/F Mutations | +10.0 percentage points (vs. Tezacaftor/Ivacaftor) | -45.1 (vs. Tezacaftor/Ivacaftor) |
| Tezacaftor/Ivacaftor | F/F Mutations | +4.0 percentage points (vs. placebo) | -10.1 (vs. placebo) |
| Tezacaftor/Ivacaftor | F/RF Mutations | +6.8 percentage points (vs. placebo) | Not reported in direct comparison |
| Lumacaftor/Ivacaftor | F/F Mutations | +2.6 to 4.0 percentage points (vs. placebo) | ~-20.4 (vs. placebo) |
| Ivacaftor Monotherapy | G551D Mutation | +10.6 percentage points (vs. placebo) | -48.1 (vs. placebo) |
F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations. F/RF: One F508del mutation and one residual function mutation.
In Vitro Evidence of Synergy
The multiplicative synergy between Elexacaftor and Ivacaftor has been quantified in vitro using Ussing chamber experiments on human bronchial epithelial cells expressing G551D-CFTR. These studies measure the short-circuit current (Isc), a direct indicator of ion transport and CFTR function.
| Treatment | Change in Short-Circuit Current (ΔIsc in µA/cm²) |
| Elexacaftor (VX-445) alone | 38 ± 2 |
| Ivacaftor (VX-770) alone | 118 ± 4 |
| Elexacaftor + Ivacaftor (Combined) | 232 ± 17 |
| Sum of Individual Effects | ~156 |
The data clearly shows that the combination of Elexacaftor and Ivacaftor results in a significantly greater increase in CFTR-mediated current than the additive effects of each drug alone, confirming a synergistic interaction.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber is a gold-standard technique to measure ion transport across epithelial tissues.
References
- 1. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pivotal Role of (R)-Elexacaftor in the Efficacy of Trikafta for Cystic Fibrosis Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment landscape for cystic fibrosis (CF). Among these, the triple-combination therapy Trikafta, comprising Elexacaftor, Tezacaftor, and Ivacaftor, has demonstrated remarkable clinical efficacy. This guide delves into the specific contribution of the (R)-enantiomer of Elexacaftor to Trikafta's overall effectiveness, providing a comparative analysis with other CFTR modulator regimens, supported by experimental data and detailed methodologies.
The Synergistic Mechanism of Trikafta's Components
Trikafta's efficacy stems from the synergistic action of its three components, each targeting different aspects of the defective CFTR protein, particularly the common F508del mutation. Elexacaftor and Tezacaftor act as "correctors," facilitating the proper folding and trafficking of the misfolded CFTR protein to the cell surface.[1][2] Ivacaftor, a "potentiator," then enhances the opening probability of the CFTR channel once it is on the cell surface, thereby increasing chloride ion transport.[1][2] This dual approach of increasing both the quantity and function of CFTR protein at the cell surface leads to significant clinical improvements.[3]
Elexacaftor is a next-generation corrector that operates through a distinct mechanism compared to first-generation correctors like lumacaftor and tezacaftor. While specific in-depth public data directly comparing the in vitro efficacy of the (R)- and (S)-enantiomers of Elexacaftor is limited, the therapeutic success of Trikafta, which contains the specific (R)-enantiomer, underscores its critical role. One study has suggested that the primary therapeutic benefits of Trikafta are largely attributable to Elexacaftor.
Comparative Efficacy of CFTR Modulator Therapies
Clinical trials have consistently demonstrated the superior efficacy of Trikafta over previous CFTR modulator therapies, such as Orkambi (lumacaftor/ivacaftor) and Symdeko (tezacaftor/ivacaftor).
| Therapy | Components | Mean Absolute Improvement in ppFEV1 | Reference |
| Trikafta | Elexacaftor/Tezacaftor/Ivacaftor | 10.0 to 14.3 percentage points | |
| Symdeko | Tezacaftor/Ivacaftor | 4.0 percentage points | |
| Orkambi | Lumacaftor/Ivacaftor | 2.6 to 3.0 percentage points | |
| Table 1: Comparison of Clinical Efficacy of CFTR Modulators in Patients with F508del Mutation. ppFEV1: percent predicted forced expiratory volume in one second. |
Experimental Protocols for Assessing CFTR Modulator Efficacy
The evaluation of CFTR modulator efficacy relies on a combination of in vitro and clinical outcome measures. The following are key experimental protocols used in the development and characterization of these therapies.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is a gold-standard technique to directly measure ion transport across epithelial tissues.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until a polarized monolayer is formed.
-
Corrector Incubation: Cells are incubated with the CFTR modulator(s) (e.g., Elexacaftor, Tezacaftor, or combinations) for 24-48 hours to allow for CFTR correction and trafficking to the cell membrane.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
-
Measurement of Short-Circuit Current (Isc):
-
The epithelial sodium channel (ENaC) is blocked with amiloride.
-
CFTR-mediated chloride secretion is stimulated by adding forskolin (to increase cAMP) and a phosphodiesterase inhibitor like IBMX.
-
The change in short-circuit current (ΔIsc), which reflects the net ion flow, is measured.
-
A CFTR-specific inhibitor is added at the end to confirm that the measured current is CFTR-dependent.
-
Caption: Ussing Chamber workflow for CFTR function.
Western Blot Analysis of CFTR Protein Maturation
Western blotting is used to assess the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.
Methodology:
-
Cell Lysis: HBE cells treated with CFTR modulators are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to CFTR.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
-
Detection: The signal is visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi are identified by their different molecular weights.
Caption: CFTR protein maturation and trafficking.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay provides a functional readout of CFTR activity in a more physiologically relevant 3D cell culture model.
Methodology:
-
Organoid Culture: Human intestinal organoids are established from rectal biopsies and cultured in a basement membrane matrix.
-
Assay Setup: Organoids are seeded in 96-well plates.
-
Treatment: Organoids are exposed to CFTR modulators for a specified period.
-
Forskolin Stimulation: Forskolin is added to the medium to activate CFTR through a cAMP-mediated pathway.
-
Imaging and Analysis: The swelling of the organoids, which is a direct consequence of fluid secretion into the lumen driven by CFTR-mediated chloride transport, is monitored and quantified over time using live-cell imaging.
Logical Relationship of Trikafta's Components in CFTR Rescue
The three components of Trikafta work in a coordinated manner to rescue the function of the F508del-CFTR protein.
Caption: Logical flow of Trikafta's components.
Conclusion
The triple-combination therapy Trikafta, with (R)-Elexacaftor as a key component, represents a significant advancement in the treatment of cystic fibrosis. Its superior efficacy compared to previous CFTR modulators is attributed to the synergistic action of its components, which effectively increase both the amount and function of the CFTR protein at the cell surface. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulator therapies, with the ultimate goal of providing effective treatments for all individuals with cystic fibrosis. While direct comparative data on the stereoisomers of Elexacaftor is not widely available, the clinical success of Trikafta strongly supports the critical contribution of the (R)-enantiomer to its overall therapeutic benefit. Further research into the specific interactions of each component, including the stereochemistry of Elexacaftor, will undoubtedly pave the way for even more effective and personalized treatments for cystic fibrosis.
References
- 1. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vertex Selects Two Next-Generation Correctors, VX-659 and VX-445, to Advance into Phase 3 Development as Part of Two Different Triple Combination Regimens for People with Cystic Fibrosis | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. Efficacy of Trikafta (ELX/TEZ/IVA) & Symdeko (TEZ/IVA) in Treating Cystic Fibrosis with F508del Allele: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Elexacaftor: A Dual-Action CFTR Modulator with Potent Potentiator Activity Across Diverse Mutants
(R)-Elexacaftor (VX-445) , a key component of the highly effective triple-combination therapy Trikafta, exhibits a dual mechanism of action, functioning as both a corrector and a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] While its role as a corrector, aiding the proper folding and trafficking of mutant CFTR to the cell surface, is well-established, emerging evidence robustly validates its distinct activity as a potentiator, enhancing the channel gating function of CFTR proteins already present at the cell membrane.[1][2] This potentiator function is observed across multiple classes of CFTR mutations, including Class II, III, and IV variants, and acts synergistically with the established potentiator, Ivacaftor (VX-770).[2][3]
This guide provides a comparative analysis of this compound's potentiator activity in different CFTR mutants, supported by experimental data from preclinical studies.
Comparative Potentiator Activity of this compound
The potentiating effect of this compound, both alone and in combination with Ivacaftor, has been quantified in various in vitro models. The following table summarizes key findings from studies on different CFTR mutants.
| CFTR Mutant | Experimental Model | Treatment | Key Findings | Reference |
| Wild-Type (WT) | Primary non-CF human nasal epithelia (HNE) | Acute VX-445 (100 nM) | Increased transepithelial current (It) by ~3 µA/cm², representing about one-seventh of the total CFTR-mediated current. | |
| F508del | Human bronchial and nasal epithelia | Acute VX-445 on VX-770-potentiated channels | Increased VX-770-potentiated F508del-CFTR current by approximately 24%. | |
| G551D (Class III) | FRT cells | Chronic VX-445 and/or VX-770 | Chronic treatment with VX-445 alone was statistically equivalent to VX-770 alone in increasing G551D-CFTR mediated current. The combination of VX-770 and VX-445 significantly increased the current more than either agent alone. | |
| G551D (Class III) | Human bronchial and nasal epithelia | Acute VX-445 on VX-770-potentiated channels | Increased VX-770-potentiated G551D-CFTR current by over 70%. | |
| G1244E (Class III) | Not specified | VX-445 alone and in combination | VX-445 alone potentiated G1244E-CFTR and further increased channel activity in combination with other potentiators. | |
| R117H (Class IV) | Primary human airway epithelia | VX-445 in combination with VX-770 | The combination of VX-445 and VX-770 exhibited multiplicative synergy in potentiating R117H-CFTR. | |
| M1101K (Class II) | Primary nasal epithelial cultures | Elexacaftor, Tezacaftor, Ivacaftor | Cultures from individuals homozygous for M1101K responded better than those with G85E and N1303K mutations to the triple combination therapy. |
Experimental Protocols
The validation of this compound's potentiator activity relies on robust in vitro assays that measure CFTR channel function. Below are detailed methodologies for key experiments cited in the literature.
Ussing Chamber Electrophysiology
This technique is a cornerstone for measuring ion transport across epithelial tissues.
-
Cell Culture: Primary human nasal or bronchial epithelial cells are cultured on permeable supports to form polarized monolayers.
-
Assay Procedure:
-
The cell-bearing inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), a measure of net ion transport, is recorded.
-
To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is first inhibited with amiloride (typically 100 µM) applied to the apical side.
-
CFTR channels are then stimulated with a cAMP agonist, such as forskolin (typically 10-20 µM), often in combination with a phosphodiesterase inhibitor like IBMX (100 µM) to increase intracellular cAMP levels.
-
The potentiator activity of this compound is assessed by its acute addition to the apical and/or basolateral solutions, and the change in Isc is measured.
-
The specificity of the current is confirmed by the addition of a CFTR-specific inhibitor, such as CFTRinh-172 (typically 10-100 µM), which should abolish the stimulated current.
-
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional measure of CFTR activity in a three-dimensional cell culture model.
-
Organoid Culture: Patient-derived intestinal organoids (PDIOs) are cultured in a basement membrane matrix.
-
Assay Procedure:
-
Organoids are seeded into 96-well plates.
-
For corrector studies, organoids are pre-incubated with compounds like Elexacaftor and Tezacaftor overnight.
-
To measure potentiator activity, the organoids are stimulated with forskolin to activate CFTR-mediated fluid secretion into the organoid lumen, leading to swelling.
-
The extent of swelling, quantified by changes in the organoid lumen area over time, is measured using automated microscopy and image analysis.
-
The effect of potentiators is determined by their ability to enhance forskolin-induced swelling.
-
Visualizations
Experimental Workflow for Assessing CFTR Potentiator Activity
Caption: Workflow for Ussing chamber electrophysiology to measure CFTR potentiator activity.
Synergistic Potentiation of CFTR by Elexacaftor and Ivacaftor
Caption: Synergistic potentiation of the CFTR channel by this compound and Ivacaftor.
References
- 1. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elexacaftor is a CFTR potentiator and acts synergistically with ivacaftor during acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Elexacaftor with First-Generation CFTR Correctors in the Rescue of F508del-CFTR
A detailed guide for researchers and drug development professionals on the evolution of CFTR corrector therapies, presenting a data-driven comparison of the next-generation corrector, (R)-Elexacaftor, with its first-generation predecessors, Lumacaftor and Tezacaftor. This document outlines the mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for key analytical assays.
Introduction to CFTR Correction in Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein to the cell surface, while potentiators aim to enhance the channel's opening probability.[2]
First-generation correctors, such as Lumacaftor (VX-809) and Tezacaftor (VX-661), represented a significant step forward in treating the underlying cause of CF for individuals with the F508del mutation. However, their efficacy was limited. The advent of the next-generation corrector, this compound (VX-445), particularly as part of a triple-combination therapy, has marked a paradigm shift in CF treatment, demonstrating substantially improved clinical outcomes.
Mechanism of Action: A Tale of Two Binding Sites
The enhanced efficacy of this compound lies in its distinct and complementary mechanism of action compared to first-generation correctors.
-
First-Generation Correctors (Lumacaftor & Tezacaftor): These are classified as Type I correctors.[3] Cryo-electron microscopy studies have revealed that both Lumacaftor and Tezacaftor bind to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[4] This binding stabilizes TMD1 during biogenesis, preventing its premature degradation and thereby facilitating the assembly of the full protein.[4]
-
This compound: Elexacaftor is a next-generation corrector that functions at a different binding site than Tezacaftor. This allows for a synergistic effect when used in combination. While the precise binding site is still under investigation, evidence suggests it improves the expression and maturation of the second membrane-spanning domain (MSD2). This complementary action addresses multiple folding defects within the F508del-CFTR protein, leading to a more comprehensive rescue.
Comparative Efficacy: In Vitro and Clinical Data
The superiority of the triple-combination therapy including Elexacaftor over dual-combination therapies with first-generation correctors has been demonstrated in both preclinical and clinical studies.
In Vitro Functional Rescue
Direct in vitro comparisons highlight the enhanced correction achieved with Elexacaftor. In cystic fibrosis bronchial epithelial (CFBE) cells expressing the F508del-CFTR mutation, the triple combination of Elexacaftor/Tezacaftor/Ivacaftor (ETI) resulted in a more pronounced improvement in CFTR function and a greater reduction in the inflammatory biomarker Human Epididymis Protein 4 (HE4) compared to the Lumacaftor/Ivacaftor (LUM/IVA) combination.
Clinical Trial Outcomes
Clinical trials provide compelling evidence of the enhanced efficacy of the Elexacaftor-containing regimen. The following tables summarize key clinical outcomes for patients homozygous for the F508del mutation.
| Parameter | Lumacaftor/Ivacaftor | Tezacaftor/Ivacaftor | Elexacaftor/Tezacaftor/Ivacaftor |
| Mean Change in ppFEV₁ | ↑ 2.6% | ↑ 6.8% | ↑ 10%–14.3% |
| Mean Change in Sweat Chloride | ↓ 20.4 mmol/L | ↓ 10.1 mmol/L | ↓ 41–45.1 mmol/L |
| Reduction in Pulm. Exacerbations | ↓ 30% | ↓ 35% | ↓ 63% |
| Mean Change in BMI | ↑ 0.1 kg/m ² | ↑ 0.06 kg/m ² | ↑ 1.04 kg/m ² |
| Table 1: Comparison of Clinical Trial Outcomes for CFTR Modulator Combinations in F508del Homozygous Patients. |
A head-to-head clinical trial directly comparing Elexacaftor/Tezacaftor/Ivacaftor to Tezacaftor/Ivacaftor in F508del homozygous patients further solidified these findings.
| Parameter (at 24 weeks) | Tezacaftor/Ivacaftor Group | Elexacaftor/Tezacaftor/Ivacaftor Group | Treatment Difference |
| Mean Change in ppFEV₁ | ↑ 1.0 percentage points | ↑ 11.2 percentage points | 10.2 percentage points |
| Mean Change in Sweat Chloride | ↓ 3.4 mmol/L | ↓ 46.2 mmol/L | -42.8 mmol/L |
| Mean Change in CFQ-R Resp. Domain | ↑ 1.2 points | ↑ 17.1 points | 15.9 points |
| Table 2: Head-to-Head Comparison of Elexacaftor/Tezacaftor/Ivacaftor vs. Tezacaftor/Ivacaftor. |
Experimental Protocols
The evaluation of CFTR corrector efficacy relies on a suite of specialized in vitro assays. Detailed methodologies for three key experiments are provided below.
Western Blotting for CFTR Maturation
This biochemical assay assesses the glycosylation status of the CFTR protein, which is indicative of its successful processing through the ER and Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi. Correctors promote the conversion of Band B to Band C.
Protocol:
-
Cell Culture and Treatment: Culture epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) to confluence. Treat cells with the desired CFTR corrector(s) or vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors on ice for 15-30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Sample Preparation: Solubilize equal amounts of protein (e.g., 20 µg of total lysate) in 2X Laemmli sample buffer containing a reducing agent like DTT (final concentration 50 mM). Heat the samples at 65°C for 15 minutes.
-
SDS-PAGE: Separate the protein samples on a 6% or 7% polyacrylamide gel to resolve the high molecular weight CFTR protein bands.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBS-T).
-
Immunoblotting:
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imager.
-
Analysis: Quantify the intensity of Band B and Band C to determine the maturation efficiency (C / (B+C)).
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber is the gold standard for measuring electrophysiological properties of epithelial tissues, providing a direct functional readout of CFTR channel activity.
Protocol:
-
Cell Culture: Seed epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports and culture at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Incubation: Incubate the cell monolayers with the CFTR corrector(s) or vehicle control for 24-48 hours prior to the assay.
-
Chamber Setup: Mount the permeable support between the two halves of the Ussing chamber, separating the apical and basolateral sides. Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) physiological Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes while measuring the baseline short-circuit current (Isc).
-
Pharmacological Profile:
-
Add an ENaC inhibitor (e.g., Amiloride) to the apical chamber to block sodium absorption.
-
Add a cAMP agonist (e.g., Forskolin) to stimulate CFTR-mediated chloride secretion.
-
Add a CFTR potentiator (e.g., Genistein or Ivacaftor) to the apical chamber to maximize CFTR channel opening.
-
Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of corrected CFTR function.
Forskolin-Induced Swelling (FIS) of Organoids
This assay provides a high-throughput method to quantify CFTR function in a more physiologically relevant 3D model. Activation of CFTR by forskolin leads to an efflux of chloride ions into the organoid lumen, driving water movement via osmosis and causing the organoid to swell. The degree of swelling is proportional to CFTR function.
Protocol:
-
Organoid Culture: Grow human intestinal or airway organoids from patient-derived stem cells in a basement membrane matrix (e.g., Matrigel®).
-
Seeding for Assay: Seed 30-80 mature organoids per well in a 96-well plate.
-
Corrector Treatment: Expose the organoids to the desired CFTR corrector(s) or vehicle control for approximately 24 hours.
-
Assay Initiation: Replace the culture medium with a Krebs-Ringer Bicarbonate (KBR) buffer. Capture a baseline image (t=0) of the organoids.
-
Stimulation: Add a stimulation cocktail containing Forskolin (e.g., 10 µM) to activate CFTR. Often, an ENaC inhibitor (e.g., Amiloride, 20 µM) and a potentiator (e.g., Genistein, 25 µM) are included to maximize the swelling response.
-
Live-Cell Imaging: Monitor and capture brightfield images of the organoids at regular intervals for 1-2 hours using a live-cell microscope.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time relative to their baseline area. The area under the curve (AUC) is calculated as a measure of total CFTR activity.
Visualizing the Path to Correction
The following diagrams illustrate the CFTR biogenesis pathway and the workflow for evaluating corrector efficacy.
Caption: F508del-CFTR biogenesis pathway and points of intervention for CFTR correctors.
Caption: General experimental workflow for comparing the efficacy of CFTR correctors.
Conclusion
The development of this compound represents a significant advancement over first-generation CFTR correctors. Its distinct mechanism of action, which complements that of Type I correctors like Tezacaftor, leads to a more robust rescue of the F508del-CFTR protein. This enhanced molecular correction translates into transformative clinical benefits for patients with cystic fibrosis, as evidenced by substantial improvements in lung function, sweat chloride levels, and overall quality of life. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel CFTR modulators, with the ultimate goal of providing effective therapies for all individuals with CF.
References
Comparative Analysis of Off-Target Activities: (R)-Elexacaftor, Ivacaftor, and Tezacaftor
A detailed examination of the off-target molecular interactions of three key Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators reveals distinct profiles with potential clinical implications. While all three drugs are designed to target the CFTR protein, their interactions with other cellular components differ, highlighting the importance of understanding their broader pharmacological effects. This guide provides a comparative assessment of the off-target activities of (R)-Elexacaftor, Ivacaftor, and Tezacaftor, supported by available experimental data.
Executive Summary
This guide summarizes the known off-target activities of the CFTR modulators this compound, Ivacaftor, and Tezacaftor. A significant off-target interaction has been identified for Tezacaftor, which directly inhibits the enzyme sphingolipid delta-4 desaturase (DEGS), leading to the accumulation of dihydroceramides. This accumulation can, in turn, induce cellular stress responses. Ivacaftor has been shown to interact with a range of central nervous system (CNS) receptors, including serotonin, adrenergic, opioid, and muscarinic receptors. The off-target profile of this compound is the least characterized of the three, with current data primarily focusing on its on-target dual activity as both a corrector and a potentiator of the CFTR protein. Further research is required to fully elucidate the off-target landscape of Elexacaftor.
Data Presentation: Off-Target Activity Comparison
The following tables summarize the known off-target interactions and clinical observations for Ivacaftor and Tezacaftor. A table for this compound is not included due to the current lack of specific off-target molecular interaction data.
Table 1: Off-Target Molecular Interactions of Ivacaftor
| Off-Target | Interaction Type | Quantitative Data (Ki) | Potential Implication |
| 5-HT2A Receptor | Binding Affinity | 147 nM | Modulation of serotonergic signaling |
| 5-HT2C Receptor | Binding Affinity | 866 nM | Modulation of serotonergic signaling |
| β3-Adrenergic Receptor | Binding Affinity | 1934 nM | Modulation of adrenergic signaling |
| δ-Opioid Receptor | Binding Affinity | 2589 nM | Modulation of opioid signaling |
| Muscarinic M3 Receptor | Binding Affinity (for M1 metabolite) | 1832 nM | Modulation of cholinergic signaling |
| Cytochrome P450 3A (CYP3A) | Weak Inhibition | - | Potential for drug-drug interactions |
| P-glycoprotein (P-gp) | Weak Inhibition | - | Potential for drug-drug interactions |
Table 2: Off-Target Molecular Interactions of Tezacaftor
| Off-Target | Interaction Type | Quantitative Data | Potential Implication |
| Sphingolipid delta-4 desaturase (DEGS) | Direct Inhibition | Concentration-dependent | Accumulation of dihydroceramides, leading to cellular stress |
Table 3: Clinically Observed Adverse Events Potentially Linked to Off-Target Effects of the Elexacaftor/Tezacaftor/Ivacaftor (ETI) Combination Therapy
| Adverse Event Category | Specific Manifestations |
| Neuropsychiatric | Anxiety, depression, insomnia, headache |
| Gastrointestinal | Abdominal pain, diarrhea, nausea |
| Dermatological | Rash |
| Renal | Nephrolithiasis |
Note: It is challenging to attribute these adverse events to a single component of the triple combination therapy without further specific research.
Experimental Protocols
1. In Vitro Off-Target Profiling: Receptor Binding and Enzyme Inhibition Assays
-
Objective: To determine the binding affinity or inhibitory activity of a test compound against a panel of known biological targets.
-
Methodology:
-
Target Selection: A broad panel of receptors (e.g., GPCRs, ion channels) and enzymes (e.g., kinases, proteases) is selected based on common off-target liabilities.
-
Assay Format:
-
Receptor Binding Assays: Typically employ radioligand displacement or fluorescence-based techniques. A known radiolabeled or fluorescent ligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand is measured, and the inhibition constant (Ki) is calculated.
-
Enzyme Inhibition Assays: The activity of the target enzyme is measured in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is determined.
-
-
Data Analysis: Ki or IC50 values are calculated to quantify the potency of the off-target interaction.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess target engagement of a compound within a cellular environment.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to unbound proteins.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Sphingolipid Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To quantify changes in sphingolipid metabolites, such as dihydroceramides, in response to drug treatment.
-
Methodology:
-
Sample Preparation: Cells or tissues are treated with the test compound. Lipids are then extracted from the samples using a suitable organic solvent system.
-
LC-MS Analysis: The lipid extract is injected into a liquid chromatograph coupled to a mass spectrometer. The different sphingolipid species are separated by chromatography and then detected and quantified by the mass spectrometer based on their mass-to-charge ratio.
-
Data Analysis: The levels of specific sphingolipids, such as various species of dihydroceramides and ceramides, are quantified and compared between treated and untreated samples.
-
Mandatory Visualization
Caption: Off-target pathway of Tezacaftor via inhibition of DEGS.
Caption: General workflow for assessing off-target activities.
In Vivo Validation of (R)-Elexacaftor's Mechanism of Action in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo validation of (R)-Elexacaftor, a key component of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapy, Trikafta. The data presented herein is based on studies conducted in animal models, primarily the F508del-CFTR homozygous mice, which are instrumental in preclinical assessments of CFTR modulators. We will compare the effects of this compound, both as a standalone agent and in combination with other modulators like Tezacaftor and Ivacaftor, against other therapeutic alternatives.
Mechanism of Action: this compound as a CFTR Corrector
This compound is classified as a CFTR corrector. In individuals with the F508del mutation, the most common cause of cystic fibrosis, the resulting CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel. This compound acts as a chaperone during protein synthesis, aiding in the proper folding of the F508del-CFTR protein. This allows the corrected protein to traffic to the cell membrane, thereby increasing the quantity of functional CFTR channels on the cell surface. Its action is distinct from potentiators, such as Ivacaftor, which work by increasing the opening probability (gating) of the CFTR channels that are already present at the cell surface. The synergistic action of a corrector like Elexacaftor and a potentiator is fundamental to the efficacy of combination therapies.
Caption: Mechanism of this compound as a corrector for F508del-CFTR.
Comparative In Vivo Efficacy: Data from Animal Models
The in vivo efficacy of this compound has been extensively studied in F508del homozygous mice, a key animal model for cystic fibrosis. These studies typically measure the restoration of CFTR function through assays such as the nasal potential difference (NPD) and intestinal current measurements (ICM). Below is a summary of comparative data from these models.
| Treatment Group | Nasal Potential Difference (% of Wild-Type) | Intestinal Current Measurement (ΔIsc in µA/cm²) | Reference |
| Vehicle (Control) | ~5% | ~5 | FASEB J (2019) |
| Tezacaftor/Ivacaftor | ~15-20% | ~20-30 | JCI Insight (2018) |
| This compound/Tezacaftor/Ivacaftor | ~45-50% | ~60-70 | FASEB J (2019) |
Note: The values presented are approximations derived from published studies and may vary based on specific experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies employed in these in vivo studies is crucial for the interpretation of the data.
Nasal Potential Difference (NPD) Measurements
NPD is a key in vivo assay that measures ion transport across the nasal epithelium, providing a direct assessment of CFTR function.
-
Animal Preparation: F508del homozygous mice are anesthetized.
-
Catheter Placement: A double-lumen catheter is inserted into the nasal cavity. One lumen is used for the infusion of solutions, while the other serves as a recording electrode.
-
Baseline Measurement: A baseline potential difference is established with a saline solution.
-
Low Chloride and Amiloride Perfusion: The nasal epithelium is perfused with a low-chloride solution containing amiloride to block sodium channels.
-
Forskolin Stimulation: Forskolin, a cAMP agonist, is added to the perfusion solution to stimulate CFTR-mediated chloride secretion.
-
CFTR-dependent Potential Difference: The change in potential difference upon forskolin stimulation reflects the level of CFTR function.
Caption: Workflow for Nasal Potential Difference (NPD) measurements in mice.
Intestinal Current Measurements (ICM)
ICM is an ex vivo technique performed on intestinal tissue from treated animals to provide a more detailed assessment of CFTR-dependent ion transport.
-
Tissue Excision: Following in vivo treatment with CFTR modulators, a segment of the jejunum or colon is excised from the euthanized animal.
-
Ussing Chamber Mounting: The intestinal tissue is mounted in an Ussing chamber, which separates the mucosal and serosal sides.
-
Short-Circuit Current Measurement: The tissue is bathed in symmetrical Krebs-bicarbonate solution and the short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Manipulation: A series of pharmacological agents are added to isolate CFTR-dependent chloride secretion:
-
Indomethacin: To inhibit prostaglandin synthesis.
-
Amiloride: To block epithelial sodium channels (ENaC).
-
Forskolin and Genistein: To maximally stimulate CFTR-mediated chloride secretion.
-
-
CFTR-specific Current: The increase in Isc following forskolin and genistein stimulation represents the functional activity of CFTR.
Caption: Workflow for Intestinal Current Measurements (ICM).
Conclusion
The in vivo data from animal models robustly validates the mechanism of action of this compound as a CFTR corrector. When used in combination with a second corrector (Tezacaftor) and a potentiator (Ivacaftor), it leads to a significant restoration of CFTR function, far exceeding that of previous dual-combination therapies. The experimental protocols for NPD and ICM are standardized and provide reliable in vivo and ex vivo measures of CFTR activity, respectively. These preclinical findings were pivotal in the clinical development and approval of Trikafta, which has transformed the treatment landscape for a large proportion of individuals with cystic fibrosis.
Comparative Guide to Analytical Methods for (R)-Elexacaftor Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published analytical methods for the quantification of (R)-Elexacaftor in biological matrices. The objective is to offer a comparative overview of method performance based on available experimental data to aid in the selection and implementation of appropriate analytical strategies in research and clinical settings. The information is compiled from several validated methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Summary of Validated Analytical Methods
The following tables summarize the key performance characteristics of various analytical methods developed for the quantification of Elexacaftor, often in combination with co-administered drugs Tezacaftor and Ivacaftor.
Table 1: Comparison of LC-MS/MS Method Performance for Elexacaftor Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 151 - 40,382[1] | 100 - 20,000[2][3] | 8 - 12,000[4][5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 151 | 100 | 8 |
| Intra-day Precision (%CV) | 0.74 - 9.20 | ≤15 | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated | ≤15 | Not explicitly stated |
| Accuracy (%) | 89.90 - 100.68 | Within ±15% of nominal | Not explicitly stated |
| Internal Standard | Not explicitly stated | Deuterated internal standards | Deuterated internal standards |
Table 2: Comparison of HPLC Method Performance for Elexacaftor Quantification
| Parameter | Method 4 | Method 5 |
| Linearity Range (ng/mL) | 435 - 17,400 | 50,000 - 150,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 435 | 804 |
| Precision (%CV) | 0.08 | 0.214 (%RSD) |
| Accuracy (% Recovery) | 96.41 | 99.29 |
| Internal Standard | Lumacaftor | Not explicitly stated |
Experimental Protocols: Detailed Methodologies
Below are detailed experimental protocols for the key analytical methods cited in this guide.
Method 1 & 2 (LC-MS/MS)
These methods, developed for the simultaneous quantification of Elexacaftor, Tezacaftor, and Ivacaftor in human plasma, are validated according to ICH or EMA guidelines.
-
Sample Preparation: A rapid protein precipitation extraction protocol is employed. Typically, a small volume of human plasma (e.g., 50 µL) is mixed with a protein precipitating agent (e.g., methanol) containing deuterated internal standards. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 HPLC column.
-
Mobile Phase: A gradient of aqueous and organic solvents, such as methanol and 0.1% formic acid, is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection: Quantification is achieved using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
Method 4 (HPLC)
This HPLC method was developed for the simultaneous estimation of Elexacaftor, Ivacaftor, and Tezacaftor in human plasma.
-
Sample Preparation: Specific details on sample preparation were not provided in the source material.
-
Chromatographic Conditions:
-
Column: Azilent C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 250 nm.
-
Column Temperature: 30°C.
-
-
Internal Standard: Lumacaftor.
Visualizations: Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: LC-MS/MS Experimental Workflow.
Caption: HPLC-UV Experimental Workflow.
Caption: Method Validation and Application.
References
- 1. japsonline.com [japsonline.com]
- 2. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Elexacaftor: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of pharmaceuticals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Elexacaftor, a key component in cystic fibrosis treatment. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
This compound is classified as a hazardous substance, and its disposal must be managed with stringent safety protocols. The compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Some findings also suggest it may cause allergic skin reactions, serious eye damage, and breathing difficulties, with suspicion of causing genetic defects and damage to fertility or the unborn child.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Protective, impervious gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and eye irritation.[1] |
| Lab Coat | Impervious clothing, full sleeves | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used in poorly ventilated areas to avoid respiratory tract irritation. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following steps provide a general framework for its safe disposal:
-
Segregation of Waste:
-
Isolate all this compound waste, including pure compound, contaminated materials (e.g., gloves, absorbent pads), and empty containers.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Waste Containment:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Label the container as "HAZARDOUS DRUG WASTE ONLY".
-
For liquid waste, use a container with a secure, tight-fitting lid.
-
For solid waste, such as contaminated labware, use a durable, sealed bag placed inside a designated hazardous waste container.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill to prevent further spread.
-
For liquid spills, use an inert absorbent material like diatomite or universal binders.
-
For powder spills, carefully cover with a plastic sheet to minimize dust and then mechanically collect the material into a hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a secure, well-ventilated, and designated area away from incompatible materials.
-
The storage area should be locked to prevent unauthorized access.
-
-
Final Disposal:
-
Engage a licensed and reputable chemical waste management company for the final disposal of this compound waste. These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.
-
Ensure all required documentation for the waste manifest is completed accurately.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is crucial to always consult your institution's specific safety and waste disposal protocols, as they may have additional requirements.
References
Essential Safety and Logistics for Handling (R)-Elexacaftor
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-Elexacaftor, a component of cystic fibrosis therapies. The following procedural guidance is based on available Safety Data Sheets (SDS) and aims to establish best practices in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and dust particles causing serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of dust particles that may cause respiratory irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Operational Workflow:
Caption: Logical workflow for handling this compound safely.
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Put on all required personal protective equipment (PPE) as specified in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
When weighing or transferring the solid material, take care to avoid generating dust.
-
For preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| If in Eyes | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Chemical Waste :
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
-
Contaminated Materials :
-
Any materials, such as pipette tips, tubes, and gloves, that are contaminated with this compound should be disposed of as hazardous waste.
-
-
Empty Containers :
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous waste. After thorough rinsing, the container may be disposed of according to institutional guidelines.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
